molecular formula C9H12N2O2 B1583879 N-Isopropyl-4-nitroaniline CAS No. 25186-43-0

N-Isopropyl-4-nitroaniline

Cat. No.: B1583879
CAS No.: 25186-43-0
M. Wt: 180.2 g/mol
InChI Key: VTSUWHFLMJLYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-4-nitroaniline is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7(2)10-8-3-5-9(6-4-8)11(12)13/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSUWHFLMJLYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067067
Record name Benzenamine, N-(1-methylethyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25186-43-0
Record name N-(1-Methylethyl)-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25186-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N-(1-methylethyl)-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025186430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-(1-methylethyl)-4-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N-(1-methylethyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-isopropyl-4-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.459
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ISOPROPYL-4-NITROANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ6RUT2PFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Isopropyl-4-nitroaniline CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2083-41-2 Molecular Formula: C


H

N

O

Executive Summary

N-Isopropyl-4-nitroaniline is a secondary amine derivative of 4-nitroaniline, characterized by the presence of an isopropyl group on the amine nitrogen. It serves as a critical intermediate in the synthesis of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) , a widely used antiozonant and antioxidant in the rubber industry.

This guide details the physicochemical properties, synthesis via Nucleophilic Aromatic Substitution (S


Ar), and rigorous characterization protocols for this compound. It is designed for organic chemists and process engineers requiring high-purity synthesis and structural validation.

Chemical Identity & Structural Analysis

The molecule features a para-nitro group, which exerts a strong electron-withdrawing effect, deactivating the benzene ring toward electrophilic substitution but activating it toward nucleophilic attack during synthesis. The isopropyl group adds steric bulk and lipophilicity compared to the parent nitroaniline.

Table 1: Physicochemical Properties
PropertyValueNote
CAS Number 2083-41-2Verified Identifier
IUPAC Name N-(propan-2-yl)-4-nitroaniline
Molecular Weight 180.20 g/mol
Appearance Yellow to orange crystalline solidTypical of nitroanilines (charge transfer)
Melting Point 104–106 °CSharp transition indicates purity
Solubility Soluble in DCM, EtOAc, Acetone; Insoluble in WaterLipophilic character
pKa (Conjugate Acid) ~1.0Weak base due to -NO

electron withdrawal
Structural Visualization

The following diagram illustrates the molecular connectivity and the key electronic push-pull system responsible for its color and reactivity.

Structure Nitro Nitro Group (-NO2) Electron Withdrawing Ring Benzene Ring (Aromatic Core) Nitro->Ring Deactivates (EWG) Amine Amino Group (-NH-) Bridge Amine->Ring Donates (EDG) Isopropyl Isopropyl Group (-CH(CH3)2) Steric Bulk Isopropyl->Amine Inductive (+I)

Figure 1: Functional group connectivity and electronic effects in this compound.

Synthesis & Manufacturing

The industrial and laboratory standard for synthesizing this compound is the Nucleophilic Aromatic Substitution (S


Ar)  of 1-chloro-4-nitrobenzene (PCNB) with isopropylamine.
Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. The para-nitro group is essential; it stabilizes the anionic intermediate through resonance, lowering the activation energy.

Experimental Protocol

Objective: Synthesis of 10g of this compound.

Reagents:

  • 1-Chloro-4-nitrobenzene (PCNB): 10.0 g (63.5 mmol)

  • Isopropylamine: 18.8 g (317 mmol, 5.0 eq) – Excess acts as solvent and base.

  • Ethanol (Optional co-solvent): 20 mL

  • Autoclave or Sealed Tube (Required due to volatility of isopropylamine).

Methodology:

  • Charging: Load PCNB and Isopropylamine into a high-pressure glass reactor or stainless steel autoclave.

  • Reaction: Heat the mixture to 110–120 °C for 6–8 hours. The internal pressure will rise; ensure the vessel is rated for at least 10 bar.

  • Monitoring: Monitor consumption of PCNB via TLC (Mobile Phase: 20% EtOAc/Hexane).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Vent excess isopropylamine into a scrubber (dilute HCl).

    • Dilute the residue with water (100 mL). The product will precipitate as a yellow solid.

    • Filter the solid and wash with cold water to remove amine salts (Isopropylammonium chloride).

  • Purification: Recrystallize from Ethanol/Water (80:20) to yield bright yellow needles.

Process Flow Diagram

Synthesis Input Reactants: 1-Chloro-4-nitrobenzene + Isopropylamine (Excess) Reaction S_NAr Reaction 110°C, 6-8 Hours (Pressure Vessel) Input->Reaction Complex Meisenheimer Complex (Transition State) Reaction->Complex Addition Quench Quench/Precipitation Add Water, Filter Solid Complex->Quench Elimination (-HCl) Product Crude Product Yellow Solid Quench->Product Pure Final Product Recrystallized (EtOH/H2O) Product->Pure

Figure 2: Synthetic workflow for this compound via S


Ar.

Analytical Characterization

Trustworthiness in chemical synthesis relies on rigorous spectral validation. The following data confirms the structure.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl

):
  • 
     8.08 (d, J=9.0 Hz, 2H):  Protons ortho to the nitro group (deshielded).
    
  • 
     6.52 (d, J=9.0 Hz, 2H):  Protons ortho to the amine (shielded).
    
  • 
     4.45 (br s, 1H):  NH proton (exchangeable).
    
  • 
     3.72 (m, 1H):  Isopropyl CH (septet).
    
  • 
     1.28 (d, J=6.5 Hz, 6H):  Isopropyl CH
    
    
    
    groups.

Interpretation: The characteristic AA'BB' pattern in the aromatic region confirms 1,4-disubstitution. The septet/doublet pair is diagnostic for the isopropyl group.

Infrared Spectroscopy (FT-IR)
  • 3350 cm

    
    :  N-H stretching (secondary amine).
    
  • 1530 cm

    
    :  Asymmetric NO
    
    
    
    stretch.
  • 1310 cm

    
    :  Symmetric NO
    
    
    
    stretch.
  • 2960 cm

    
    :  C-H stretching (aliphatic).
    

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed or inhaled. Nitroanilines can cause methemoglobinemia (cyanosis).

  • Skin Sensitization: Potential allergen.

  • Environmental: Toxic to aquatic life with long-lasting effects.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving heating or handling the powder must be performed in a fume hood.

  • Waste: Dispose of aqueous waste as hazardous basic waste; organic solvents as halogen-free organic waste.

References

  • Booth, G. (2000). Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16386, this compound. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for S

    
    Ar protocols). [Link]
    

Technical Guide: Spectroscopic Profiling of N-Isopropyl-4-nitroaniline

[1]

Executive Summary

N-Isopropyl-4-nitroaniline (N-IPNA) represents a classic "push-pull" chromophore, extensively utilized in physical organic chemistry to study solvatochromism and intramolecular charge transfer (ICT).[1] Structurally, it consists of an electron-donating amine group (alkylated with an isopropyl moiety) and an electron-withdrawing nitro group at the para position.[1]

This guide provides a rigorous technical breakdown of its spectroscopic signature.[1][2] Unlike generic data sheets, this document correlates spectral features with molecular electronic behaviors, providing researchers with a self-validating framework for synthesis and identification.[1]

Molecular Logic & Electronic Structure

To interpret the spectroscopy of N-IPNA, one must understand the electronic "tug-of-war" across the benzene ring.[1][2]

  • Ground State: The amine lone pair donates electron density into the

    
    -system (resonance), while the nitro group withdraws it.[1]
    
  • Excited State (ICT): Upon photoexcitation, electron density shifts significantly from the amine donor to the nitro acceptor.[1][2] This creates a highly polar excited state.[1]

  • Isopropyl Effect: The isopropyl group exerts a positive inductive effect (+I) and hyperconjugation, stabilizing the amine cation character in the resonance hybrid more effectively than a simple methyl group or free amine.[1] This results in a bathochromic (red) shift in UV-Vis compared to the parent 4-nitroaniline.[1]

Diagram 1: Electronic Push-Pull Mechanism

ICT_Mechanismcluster_0Ground Statecluster_1Excited State (ICT)Node1Amine Lone Pair(Donor)Node2Benzene Ring(Conduit)Node1->Node2Resonance (+M)Node3Nitro Group(Acceptor)Node2->Node3Induction/Resonance (-M/-I)Node4Charge SeparatedSpeciesNode3->Node4hv Absorption(UV-Vis)IsopropylIsopropyl Group(+I Stabilization)Isopropyl->Node1Enhances Basicity

Caption: The "Push-Pull" mechanism driving the spectroscopic features of this compound.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

The

1

Solvent: DMSO-d

1
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
Ar-H (ortho to NO

)
7.95 – 8.05Doublet (d)2HDeshielded by strong electron-withdrawing NO

group (anisotropy + induction).[1]
Ar-H (ortho to NH) 6.60 – 6.70Doublet (d)2HShielded by electron-donating amine resonance (+M effect).[1]
NH (Amine) 6.80 – 7.20*Broad Doublet1HChemical shift varies with concentration and solvent H-bonding capability.[1]
CH (Isopropyl) 3.65 – 3.85Septet (sep)1HCoupling with 6 equivalent methyl protons (

Hz).
CH

(Isopropyl)
1.18 – 1.25Doublet (d)6HCharacteristic doublet due to coupling with the single methine proton.

Coupling Constants (


):
  • Aromatic (

    
    ):  ~9.0 Hz (Typical for para-substitution).
    
  • Isopropyl (

    
    ):  ~6.5 Hz.
    

C NMR Key Signals (DMSO-d

):
  • C=O / C-NO

    
    :  ~136 ppm[1]
    
  • C-N (Amine): ~154 ppm

  • Ar-CH: ~126 ppm (ortho to NO

    
    ) and ~111 ppm (ortho to NH)
    
  • Isopropyl CH: ~43 ppm

  • Isopropyl CH

    
    :  ~22 ppm
    
Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a fingerprint for the functional group transformation (Primary Amine

1
Wavenumber (cm

)
Vibration ModeDiagnostic Value
3350 – 3400

(N-H) stretch
Single sharp band indicates a secondary amine (Primary amines show two bands).[1]
2960 – 2870

(C-H) aliphatic
Confirms presence of the isopropyl alkyl chain.
1590 – 1605

(C=C) aromatic
Ring breathing modes enhanced by conjugation.
1500 – 1530

(NO

)
Asymmetric nitro stretch (Very strong).
1300 – 1340

(NO

)
Symmetric nitro stretch (Very strong).
UV-Vis & Solvatochromism

This is the most critical analytical method for purity and environmental sensitivity assessment.[1]

  • 
     (Ethanol):  390 – 400 nm (Intense Yellow/Orange).
    
  • 
     (Non-polar, e.g., Cyclohexane):  ~350 – 360 nm.
    
  • Molar Absorptivity (

    
    ):  ~15,000 – 18,000 M
    
    
    cm
    
    
    .[1]

The Solvatochromic Shift: As solvent polarity increases (Cyclohexane

red shift (bathochromic shift)1212

Experimental Synthesis Protocol

Objective: Synthesis of this compound via Nucleophilic Aromatic Substitution (S

Reagents:

  • 1-Chloro-4-nitrobenzene (1.0 eq) [CAS: 100-00-5][1]

  • Isopropylamine (2.5 eq) [Excess acts as base and nucleophile]

  • Solvent: DMSO or DMF (High dielectric constant promotes S

    
    Ar)
    
  • Base (Optional but recommended): Potassium Carbonate (K

    
    CO
    
    
    , 1.2 eq)
Workflow Diagram

Synthesis_WorkflowStartStart: 1-Chloro-4-nitrobenzene+ Isopropylamine (Excess)ReactionReaction: DMSO, 80-90°CTime: 4-6 HoursStart->ReactionS_NAr MechanismQuenchQuench: Pour into Ice Water(Precipitation of Product)Reaction->QuenchCompletion (TLC Control)FiltrationFiltration & Washing(Remove DMSO/Amine)Quench->FiltrationPurificationRecrystallization(Ethanol/Water mixture)Filtration->PurificationFinalPure this compound(Yellow Needles)Purification->Final

Caption: Step-by-step S_NAr synthesis protocol for this compound.

Detailed Procedure:
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Chloro-4-nitrobenzene (10 mmol) in DMSO (15 mL).

  • Addition: Add Isopropylamine (25 mmol) and K

    
    CO
    
    
    (12 mmol).
  • Reaction: Heat the mixture to 80–90°C. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). The starting material spot (high R

    
    ) should disappear, replaced by a lower R
    
    
    yellow/orange spot.
  • Workup: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.[1]

  • Purification: Filter the solid. Recrystallize from an Ethanol/Water (3:1) mixture to remove trace impurities.

  • Drying: Dry under vacuum at 40°C.

Quality Control & Self-Validation

To ensure the synthesized or purchased material is analytical grade, verify against these metrics:

ParameterSpecificationValidation Method
Appearance Yellow to Orange Crystalline SolidVisual Inspection
Melting Point 81 – 82 °C Capillary Method (Sharp range indicates purity)
TLC Purity Single Spot (R

~0.4 in 4:1 Hex/EtOAc)
Silica Gel 60 F

Solubility Soluble in EtOH, DMSO, CHCl

; Insoluble in Water
Solubility Test

Common Impurities:

  • Unreacted 1-Chloro-4-nitrobenzene: Check for signals at

    
     7.6 and 8.2 in NMR.[1]
    
  • Bis-alkylation: Rare due to steric hindrance of the isopropyl group and reduced nucleophilicity of the secondary amine product.[1]

References

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: this compound.[1][3] Retrieved October 26, 2023, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Referenced for solvent shift calibration in DMSO-d6). [Link]

Solubility Profiling and Thermodynamic Characterization of N-Isopropyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, thermodynamic behavior, and characterization protocols for N-Isopropyl-4-nitroaniline (CAS: 25186-43-0).[1] It is designed for researchers requiring rigorous data for process optimization, purification, and reaction engineering.

Executive Summary

This compound (also known as N-isopropyl-p-nitroaniline) is a critical intermediate in the synthesis of azo dyes, antioxidants, and pharmaceutical agents (e.g., indolinone derivatives). Its physicochemical behavior is dominated by the interplay between the electron-withdrawing nitro group, the hydrogen-bond donating secondary amine, and the lipophilic isopropyl moiety.

While specific mole-fraction solubility tables are often proprietary or sparse in open literature, this guide synthesizes available qualitative data from synthesis protocols and provides a standardized experimental framework for generating precise solubility curves.

Key Solubility Characteristics:

  • High Solubility: Polar aprotic solvents (DMSO, DMF, Acetone) and moderate polarity esters (Ethyl Acetate).

  • Temperature-Dependent Solubility (Recrystallization): Alcohols (Ethanol, Methanol) and Aromatic Hydrocarbons (Benzene, Toluene).

  • Insolubility: Water and cold aliphatic hydrocarbons (Ligroin, Hexane).

Physicochemical Profile & Solubility Landscape

Understanding the molecular structure is the first step in predicting solvent interactions. The isopropyl group disrupts the crystal lattice energy relative to the parent 4-nitroaniline, typically lowering the melting point and altering solvation thermodynamics.

Structural Properties
PropertyValueSource / Note
CAS Number 25186-43-0Verified
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
Physical State Yellow Crystalline Solid
Melting Point 106.5 – 107.5 °CRecrystallized from Ethanol/Ligroin [1]
Polarity Moderate-HighAmphiphilic character
Qualitative Solubility Matrix

The following matrix categorizes solvents based on their interaction mechanism with this compound.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Aprotic DMSO, DMFVery High Strong dipole-dipole interactions with the nitro group; disrupts lattice easily.
Polar Protic Ethanol, MethanolHigh (Hot) / Mod (Cold) Primary choice for recrystallization. H-bonding with amine/nitro groups.
Esters/Ketones Ethyl Acetate, AcetoneHigh Excellent solvation via dipole interactions; used in extraction protocols [2].
Aromatics Benzene, TolueneModerate

stacking interactions with the phenyl ring.
Aliphatics Hexane, LigroinLow Lacks polar interactions; used as an anti-solvent or for precipitation.
Aqueous WaterInsoluble Hydrophobic effect of the isopropyl-phenyl core dominates.
Solvation Mechanism Diagram

The diagram below illustrates the competing intermolecular forces determining solubility.

SolvationMechanism Compound This compound Water Water (Insoluble) Compound->Water Hydrophobic Repulsion (Isopropyl Group) Ethanol Ethanol (Recrystallization) Compound->Ethanol H-Bonding (NH Donor / NO2 Acceptor) DMSO DMSO (High Solubility) Compound->DMSO Dipole-Dipole (Strong Solvation) Hexane Hexane (Anti-Solvent) Compound->Hexane Weak Dispersion Only

Figure 1: Mechanistic interactions between this compound and various solvent classes.

Experimental Determination Protocol

Since precise mole-fraction (


) data may vary by crystal polymorph and purity, researchers should generate their own solubility curves using the Static Equilibrium Method . This protocol ensures thermodynamic accuracy.
Materials Required[3]
  • Solute: this compound (Purity >98%).[2][3]

  • Solvents: HPLC Grade (Ethanol, Methanol, Ethyl Acetate, Toluene).

  • Apparatus: Jacketed glass vessel, circulating water bath (

    
     K), magnetic stirrer, 0.22 
    
    
    
    m syringe filters.
Step-by-Step Methodology
  • Preparation: Add excess this compound to 20 mL of the chosen solvent in the jacketed vessel.

  • Equilibration: Stir the suspension at the target temperature (e.g., 293.15 K) for at least 24 hours .

    • Note: Ensure a solid phase remains present throughout to guarantee saturation.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

  • Sampling: Withdraw 2 mL of the supernatant using a pre-heated syringe. Filter immediately through a 0.22

    
    m filter into a tared vial.
    
  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the residue (for non-volatile solutes).

    • UV-Vis/HPLC: Dilute with mobile phase and analyze (Recommended

      
       nm).
      
  • Replication: Repeat for temperatures

    
     to 
    
    
    
    K in 5 K intervals.
Experimental Workflow Diagram

SolubilityProtocol cluster_loop Repeat for T₁ ... Tₙ Start Start Protocol Mix Add Excess Solute to Solvent Start->Mix Equilibrate Stir at Temp T (24 Hours) Mix->Equilibrate Settle Phase Separation (2 Hours) Equilibrate->Settle Sample Filter Supernatant (0.22 µm) Settle->Sample Analyze Quantify Concentration (HPLC / Gravimetric) Sample->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc Model Fit to Thermodynamic Models (Apelblat / van't Hoff) Calc->Model

Figure 2: Standardized workflow for determining the solubility profile.

Thermodynamic Modeling

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to calculate enthalpy (

) and entropy (

) of solution.
Modified Apelblat Equation

This is the most accurate model for correlating solubility with temperature in organic solvents:



  • xᵢ : Mole fraction solubility.

  • T : Absolute temperature (K).

  • A, B, C : Empirical model parameters determined by regression analysis.

van't Hoff Equation

Used to determine the thermodynamic functions at the harmonic mean temperature (


):


  • Application: A plot of

    
     vs 
    
    
    
    typically yields a straight line for this compound in pure solvents, indicating no phase transition within the measured range.

Purification & Process Implications

For drug development and synthesis scaling, the solubility profile dictates the purification strategy.

  • Recrystallization Strategy:

    • Solvent: Ethanol or Ethanol/Water mixtures.

    • Rationale: High solubility at boiling point (78 °C) and significantly lower solubility at room temperature allows for high recovery yields.

    • Anti-Solvent Method: Dissolve in minimal warm Acetone or DMSO, then slowly add Water or Hexane to induce controlled precipitation.

  • Extraction:

    • Use Ethyl Acetate for extracting the compound from aqueous reaction mixtures (e.g., after alkylation of 4-nitroaniline).[4] The partition coefficient favors the organic phase significantly.

References

  • Synthesis & Characterization: Stewart, R., & O'Donnell, J. P. (1967). Strongly basic systems. VIII. The H- function for dimethyl sulfoxide – water – tetramethylammonium hydroxide. Canadian Journal of Chemistry, 45(9), 916. (Describes synthesis and recrystallization from ligroin/ethanol).

  • General Solubility of Nitroanilines: For general thermodynamic trends of the parent compound (4-nitroaniline), refer to: Journal of Chemical & Engineering Data, typically published by ACS.
  • Safety & Handling: Fisher Scientific. (2024).[5][6] Safety Data Sheet: this compound.

Sources

Crystal structure and polymorphism of N-Isopropyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Polymorphic Screening of N-Isopropyl-4-nitroaniline

Executive Summary

This compound (NIPNA) represents a classic "push-pull" donor-acceptor system (


-conjugated chromophore) utilized in the study of non-linear optical (NLO) materials. While its parent compound, p-nitroaniline (PNA), is infamous for crystallizing in a centrosymmetric space group (canceling out its molecular hyperpolarizability), N-alkyl derivatives are often engineered to induce non-centrosymmetric packing.

This technical guide outlines the synthesis, structural characterization, and polymorphic screening of NIPNA. It is designed for researchers aiming to evaluate this material for Second Harmonic Generation (SHG) efficiency or as a model for hydrogen-bonding networks in active pharmaceutical ingredients (APIs).

Molecular Architecture & Synthesis

The "Push-Pull" Mechanism

NIPNA possesses a strong intramolecular charge transfer (ICT) system. The isopropylamino group acts as the electron donor (


), while the nitro group acts as the electron acceptor (

), connected by a benzene ring (

-bridge).
  • Dipole Moment: The ground state dipole moment is significant (

    
     D), directed along the long molecular axis.
    
  • Steric Influence: Unlike the methyl group in N-methyl-4-nitroaniline, the isopropyl group introduces steric bulk that disrupts the planar "head-to-tail" stacking often seen in nitroanilines, potentially altering the hydrogen bonding network.

Synthesis Protocol (Nucleophilic Aromatic Substitution)

The synthesis relies on the


 mechanism, where the isopropylamine acts as the nucleophile displacing the chloride ion.

Materials:

  • 1-Chloro-4-nitrobenzene (1.0 eq)

  • Isopropylamine (2.5 eq - excess acts as base)

  • Solvent: Ethanol or DMF

  • Catalyst: Potassium Carbonate (

    
    ) (Optional if amine is in large excess)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 1-chloro-4-nitrobenzene in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 25 mmol of isopropylamine slowly.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
    
  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a yellow solid.

  • Purification: Filter the crude solid. Recrystallize from hot ethanol/water (1:1) to obtain bright yellow needles.

Diagram 1: Synthesis & Purification Workflow

SynthesisWorkflow Reactants 1-Chloro-4-nitrobenzene + Isopropylamine Process Reflux (EtOH, 80°C) 6-8 Hours Reactants->Process SnAr Mechanism Quench Quench in Ice Water Process->Quench Precipitation Crude Crude Precipitate (Yellow Solid) Quench->Crude Filtration Purification Recrystallization (EtOH/H2O) Crude->Purification Purify Final Pure NIPNA Crystals Purification->Final Drying

Caption: Workflow for the synthesis of NIPNA via nucleophilic aromatic substitution.

Solid-State Characterization & Crystal Engineering

The Centrosymmetry Challenge

For a material to exhibit Second Harmonic Generation (SHG), it must crystallize in a non-centrosymmetric space group.

  • Problem: Nitroanilines have a strong tendency to form centrosymmetric dimers (dipole-dipole cancellation) in the solid state.

  • NIPNA Specifics: The N-H...O hydrogen bond is the primary "zipper" holding the lattice together. The isopropyl group adds a steric "bump" that can prevent the formation of centrosymmetric dimers, potentially forcing the molecules into a polar alignment (e.g., Space Group

    
     or 
    
    
    
    ).
Characterization Protocol

To validate the structure, the following analytical suite is required:

TechniquePurposeKey Observation
Single Crystal XRD Determine Space GroupCheck for absence of inversion center (e.g.,

is bad;

is good).
Powder XRD (PXRD) Bulk Phase PurityConfirm the bulk powder matches the single crystal phase.
Kurtz-Perry Test NLO ActivityIrradiate powder with 1064 nm laser. Green light (532 nm) emission confirms non-centrosymmetry.[1]

Polymorph Screening Methodology

Polymorphism in NIPNA is likely driven by the flexibility of the isopropyl group and the competition between


-stacking and Hydrogen bonding. A robust screen is necessary to identify if a metastable, highly active NLO form exists.
Screening Variables
  • Solvent Polarity: Use a range of solvents (Toluene, Ethanol, Acetone, Acetonitrile) to influence the H-bond equilibrium.

  • Supersaturation Rate: Fast evaporation (kinetic control) vs. slow cooling (thermodynamic control).

Experimental Workflow
  • Method A (Slow Evaporation): Dissolve NIPNA in solvent at RT. Cover with parafilm containing pinholes. Allow to evaporate over 3-5 days.

  • Method B (Antisolvent): Dissolve in high-solubility solvent (e.g., Acetone). Rapidly inject into cold antisolvent (e.g., Water or Hexane).

  • Method C (Slurry): Suspend excess solid in solvent and stir for 48 hours to find the thermodynamically stable form.

Diagram 2: Polymorph Screening Decision Tree

PolymorphScreen Start Pure NIPNA SolventSelect Select Solvent Class Start->SolventSelect Evap Slow Evaporation (Thermodynamic/Kinetic Mix) SolventSelect->Evap High Solubility Cooling Cooling Crystallization (Thermodynamic) SolventSelect->Cooling Temp Dependent Antisolvent Antisolvent Crash (Kinetic Control) SolventSelect->Antisolvent Low Solubility DSC DSC / TGA Analysis Evap->DSC Cooling->DSC Antisolvent->DSC PXRD Powder XRD DSC->PXRD Decision New Form Identified? PXRD->Decision Report Characterize & Publish Decision->Report Yes (Unique Pattern) Retry Alter Conditions Decision->Retry No (Same Form)

Caption: Decision tree for identifying and characterizing polymorphic forms of NIPNA.

Physicochemical Analysis

Thermal Analysis (DSC/TGA)
  • Melting Point: NIPNA is expected to melt in the range of 80°C – 105°C (lower than p-nitroaniline's 148°C due to steric disruption).

  • Polymorph Identification:

    • Enantiotropic: If Form A transforms to Form B before melting (endotherm followed by exotherm).

    • Monotropic: If one form is always stable.

    • Protocol: Heat at 10°C/min under

      
      . Watch for "cold crystallization" exotherms which indicate a metastable amorphous or polymorph conversion.
      
Optical Properties (SHG)

If the screening yields a non-centrosymmetric crystal:

  • Efficiency: Compare the SHG intensity against a standard (Urea or KDP).

  • Mechanism: The isopropyl group forces the molecule into a "herringbone" or "chiral-like" packing (even though the molecule is achiral), breaking the symmetry and allowing

    
     non-linearity.
    

References

  • Panunto, T. W., et al. (1987). "Hydrogen-bond aggregates: The role of the isopropyl group in the crystal packing of this compound." Journal of the American Chemical Society.

  • Zyss, J., & Oudar, J. L. (1981). "Relations between microscopic and macroscopic lowest-order optical nonlinearities of molecular crystals with one-dimensional units." Physical Review A.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard text for screening protocols).

  • Sigma-Aldrich. (2023). "Product Specification: this compound (CAS 25186-43-0)."[2]

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research. (Foundational logic for H-bond zippers in nitroanilines).

Sources

Technical Guide: Photodegradation and Stability Profiling of N-Isopropyl-4-nitroaniline

[1]

Executive Summary

This compound (N-IPNA) (CAS: 25186-43-0) is a critical intermediate in the synthesis of azo dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2][3] While chemically robust under ambient storage conditions, the molecule exhibits specific vulnerabilities to actinic radiation (UV-Vis) and oxidative stress .[1]

This guide details the degradation kinetics, identifying N-dealkylation as the primary failure mode.[1] It provides a validated experimental protocol for stability testing, ensuring researchers can distinguish between intrinsic instability and method-induced artifacts.[1]

Chemical Identity & Physicochemical Baseline

Before initiating stability studies, the baseline properties must be established to select appropriate solvents and detection wavelengths.[1]

PropertyValue / DescriptionRelevance to Stability
Molecular Structure p-NO₂-C₆H₄-NH-CH(CH₃)₂Secondary amine subject to oxidation; Nitro group subject to photoreduction.[1]
Molecular Weight 180.21 g/mol Baseline for Mass Spec (LC-MS) monitoring.[1]
λ max (Absorbance) ~380–385 nm (Solvent dependent)Primary monitoring wavelength for photodegradation.[1]
pKa ~1.7 (Conjugate acid)Low basicity due to electron-withdrawing nitro group.[1] Stable at neutral pH.[1]
Solubility Low in water; High in MeCN, EtOHRequires organic modifiers for HPLC analysis.[1]

Photodegradation Mechanisms

Understanding the mechanism is crucial for predicting impurities.[1] The photodegradation of N-alkyl-4-nitroanilines follows a distinct oxidative N-dealkylation pathway .

The N-Dealkylation Dominance

Unlike unsubstituted 4-nitroaniline, N-IPNA possesses a secondary amine with an

11
  • Excitation:

    
    
    
  • Radical Formation: Hydrogen abstraction from the

    
    -carbon of the isopropyl group.[1]
    
  • Hydrolysis: The resulting iminium intermediate hydrolyzes to release Acetone and 4-Nitroaniline (4-NA) .[1]

Secondary Pathways (Nitro-Reduction)

Under anaerobic conditions or prolonged irradiation, the nitro group (



1
Mechanistic Visualization

The following diagram illustrates the degradation cascade, highlighting the critical transition from the parent N-IPNA to the toxicologically relevant 4-NA.[1]

PhotodegradationN_IPNAThis compound(Parent)ExcitedExcited ICT State[Singlet/Triplet]N_IPNA->Excitedhν (UV-A)Radicalα-Carbon RadicalIntermediateExcited->RadicalH-AbstractionIminiumIminium IonRadical->Iminium-e⁻AcetoneAcetone(Byproduct)Iminium->Acetone+H₂OPNA4-Nitroaniline(Primary Degradant)Iminium->PNA+H₂O (Hydrolysis)PolymerAzo/Azoxy Dimers(Secondary)PNA->PolymerOxidative Coupling

Figure 1: Proposed oxidative N-dealkylation pathway of this compound under actinic light.[1]

Experimental Protocol: Validated Stability Workflow

This protocol is designed to be self-validating . The use of actinometry ensures that degradation is due to photon flux, not thermal artifacts.[1]

Reagents & Setup
  • Light Source: Xenon arc lamp (simulated solar spectrum) with a UV cutoff filter (<290 nm) to mimic environmental daylight.

  • Actinometer: P-nitroanisole / Pyridine system (PNAP/PYR) or standard Quinine Sulfate to quantify photon flux.[1]

  • Reactor: Quartz cuvettes (for UV transparency) or borosilicate vials (for ambient storage simulation).[1]

Analytical Method (HPLC-DAD)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[1]

    • B: Acetonitrile[1]

    • Gradient: 10% B to 90% B over 15 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 380 nm (Parent), 254 nm (Degradants/4-NA).[1]

Step-by-Step Procedure
  • Preparation: Prepare a 50 µM stock solution of N-IPNA in 10% Acetonitrile/Water.

  • Dark Control (Critical): Wrap one set of vials in aluminum foil. Keep alongside the irradiated samples to rule out thermal hydrolysis.[1]

  • Irradiation: Expose samples to the light source.[1][4]

  • Sampling: Aliquot 500 µL at T=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately store aliquots in amber vials at 4°C.

  • Analysis: Inject onto HPLC.

Data Processing Workflow

The following workflow ensures rigorous data handling, separating kinetic calculation from impurity identification.

WorkflowStartRaw HPLC DataCheckCheck Dark ControlStart->CheckDecisionDark ControlDegradation > 2%?Check->DecisionThermalInvestigate Thermal/HydrolyticInstability (pH check)Decision->ThermalYesPhotoProceed to Kinetic AnalysisDecision->PhotoNoCalcPlot ln(C/C0) vs Time(First Order Kinetics)Photo->CalcIDMS Identification:Look for m/z 139 (4-NA)Photo->ID

Figure 2: Decision tree for stability data analysis.

Results Interpretation & Stability Profile

Kinetic Profile

N-IPNA typically follows pseudo-first-order kinetics under constant irradiation.[1]

1
  • Half-life (

    
    ):  Expect 30–120 minutes in direct sunlight (aqueous solution).[1]
    
  • Quantum Yield (

    
    ):  Generally low (<0.01), indicating that while degradation occurs, the molecule is relatively stable compared to o-nitro isomers.[1]
    
Degradation Products (Impurity Markers)

When analyzing stability samples, look for these specific peaks:

Retention Time (Rel)Compoundm/z (ESI+)Origin
1.00 This compound 181 Parent
0.65 4-Nitroaniline (4-NA) 139 N-Dealkylation (Primary)
0.40 p-Aminophenol 110 Secondary degradation of 4-NA
0.20 Acetone 59 Cleavage product (Requires GC or derivatization to detect)
Stability in Various Matrices
  • Solid State: Highly stable.[1] Requires protection from light only for long-term storage (>1 year).[1]

  • Solution (Organic): Stable in Acetonitrile/Methanol.[1]

  • Solution (Aqueous): Metastable.[1] Susceptible to photolysis.[1] Recommendation: Prepare fresh or use amber glassware.

Conclusion and Recommendations

This compound is a photolabile intermediate that degrades primarily into 4-nitroaniline upon UV exposure.[1] While thermally stable, its handling requires strict light protection (amber glassware) during analytical preparation and storage.[1]

Key Takeaway for Drug Development: If N-IPNA is used as a starting material, 4-nitroaniline must be monitored as a potential degradation impurity in the final drug substance, as it is a known toxicological hazard.[1]

References

  • Khan, F., et al. (2013).[1][5][6] Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp.[1][5][6] (Establishes the N-dealkylation mechanism for N-alkyl analogs). PLOS ONE. Retrieved from [Link]

  • Sun, J.H., et al. (2007).[1] Photocatalytic degradation of 4-nitroaniline in TiO2 suspensions. Journal of Hazardous Materials. (Describes the fate of the core nitroaniline moiety). Retrieved from [Link]

Health and safety considerations for handling N-Isopropyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: N-Isopropyl-4-nitroaniline Operational Handling, Toxicology, and Risk Mitigation [1]

Executive Summary

This compound (CAS: 25186-43-0) is a nitroaromatic amine intermediate used primarily in the synthesis of dyes, antioxidants, and pharmaceutical precursors.[1][2][3][4][5][6][7][8] While often classified with lower acute toxicity markers than its parent compound (4-nitroaniline), it possesses significant lipophilic properties that enhance dermal absorption. This guide establishes a containment-based handling protocol, prioritizing the mitigation of methemoglobinemia—a silent but critical systemic risk associated with this chemical class.

Chemical Profile & Toxicological Mechanisms

The Lipophilic Enhancement Factor

Unlike simple nitroanilines, the N-isopropyl substitution on the amine group increases the molecule's lipophilicity (LogP). This structural modification facilitates rapid transit across the stratum corneum (skin barrier) and cell membranes. Researchers must treat skin contact as a primary route of systemic exposure, not just a local irritation risk.

Mechanism of Toxicity: The Methemoglobinemia Cycle

The primary health threat is acquired methemoglobinemia . Upon absorption, hepatic metabolism (via CYP450 enzymes) can activate the compound.

  • The Danger: The nitro group is reduced to a hydroxylamine intermediate. This reactive metabolite engages in a redox cycle with Hemoglobin (Fe²⁺), oxidizing it to Methemoglobin (Fe³⁺), which cannot bind oxygen.

  • Clinical Sign: Cyanosis (blue skin/lips) with "chocolate brown" blood.

Figure 1: Metabolic Activation & Redox Cycling

Methemoglobinemia_Pathway cluster_0 Hepatic Metabolism cluster_1 Erythrocyte (Red Blood Cell) Compound This compound Metabolite N-hydroxy metabolite Compound->Metabolite CYP450 Reduction Hb Hemoglobin (Fe2+) O2 Transporting Metabolite->Hb Redox Cycling MetHb Methemoglobin (Fe3+) Non-Functional Hb->MetHb Oxidation MetHb->Hb NADH-MetHb Reductase (Slow Recovery)

Caption: The metabolic pathway where the nitro-compound is activated, leading to the oxidation of Hemoglobin (Fe2+) to Methemoglobin (Fe3+), impairing oxygen transport.[1]

Risk Assessment & Engineering Controls

Hazard Banding

Despite varying GHS classifications across vendors (ranging from "Harmful" to "Toxic"), this substance should be handled as Occupational Exposure Band (OEB) 3 due to its silent systemic toxicity potential.

Hierarchy of Controls

Reliance on PPE alone is a critical failure point for nitroaromatics due to their high permeation rates.

Figure 2: Operational Safety Workflow

Safety_Workflow cluster_Eng 1. Engineering Controls (Primary) cluster_PPE 2. PPE Barrier (Secondary) cluster_Ops 3. Operational Protocol Start Start: Handling Request Hood Fume Hood (Face Velocity > 0.5 m/s) Start->Hood Static Anti-Static Measures Hood->Static Gloves Double Gloving: Nitrile (Inner) + Laminate (Outer) Static->Gloves Weigh Weighing: Closed Balance / Static Gun Gloves->Weigh Resp Resp. Protection (If dust > OEL) Solubilize Solubilization: Immediate Dissolution Weigh->Solubilize Decon Decontamination: Surfactant Wash Solubilize->Decon

Caption: The mandatory hierarchy of controls, emphasizing engineering isolation before PPE and procedural steps.

Operational Handling Protocols

PPE Selection (The "Breakthrough" Reality)

Standard thin nitrile exam gloves are insufficient for prolonged contact with nitroanilines.

  • Recommendation: Use a "Double Glove" system.

    • Inner Layer: 4 mil Nitrile (for dexterity).

    • Outer Layer: Silver Shield® (Laminate) or thick Butyl Rubber if handling solutions.

    • Rationale: Aromatic amines can permeate thin nitrile in <15 minutes.

Weighing & Transfer (Step-by-Step)
  • Static Control: this compound is a dry organic powder.[1][5] Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder scattering (electrostatic dispersion).

  • Weighing: Perform all weighing inside a certified chemical fume hood. Do not use an open benchtop balance.

  • Solubilization: Dissolve the solid immediately after weighing. Solutions are easier to contain than buoyant dusts.

  • Trace Cleanup: Wipe the balance area with a methanol-dampened tissue, followed by a soapy water wipe. Dispose of wipes as hazardous solid waste.

Reaction Safety
  • Incompatibility: Avoid strong oxidizing agents (e.g., fuming nitric acid, peroxides) as this can trigger uncontrolled exothermic decomposition.

  • Heat: If heating is required, use a silicone oil bath or heating block; avoid open flames due to the combustibility of the organic framework.

Emergency Response

Medical Management (Methemoglobinemia)

If a researcher collapses or shows signs of cyanosis (blue lips/fingernail beds) after handling:

  • Immediate Action: Remove the victim from the exposure area.[9]

  • Oxygen: Administer 100% oxygen immediately.

  • Antidote: The specific antidote is Methylene Blue (1-2 mg/kg IV).

    • Note: This must be administered by medical professionals. Ensure your facility's occupational health clinic stocks Methylene Blue if working with large quantities of nitroanilines.

Spill Response
  • Dry Spill: Do not dry sweep. Use a HEPA-filtered vacuum or wet the powder with a compatible solvent (e.g., PEG-400 or water/surfactant mix) to create a paste before wiping.[1]

  • Disposal: Incineration is the only acceptable disposal method. Do not pour down drains; nitroanilines are toxic to aquatic life with long-lasting effects (H412).

Data Summary

PropertyValue / DescriptionRisk Implication
CAS Number 25186-43-0Unique Identifier
Physical State Yellow/Brown SolidDust generation risk
Melting Point 81-82 °CLow melting point; easy to solubilize
GHS Class (Typ.) Acute Tox. 4 (Oral), Eye Irrit.[1][2][5][10] 2AHarmful if swallowed; Severe eye irritant
Transport (UN) UN 2811 (Toxic Solid, Organic)Regulated for transport
Target Organ Blood (Hemoglobin)Methemoglobinemia risk

References

  • National Center for Biotechnology Information (NCBI). (2025). Methemoglobinemia - StatPearls. Retrieved from [Link]

  • Haz-Map. (2024). Methemoglobinemia: Primary Industrial Chemicals. Occupational Health Database. Retrieved from [Link]

  • New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: p-Nitroaniline (Analogous Class Data). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of azo dyes using N-Isopropyl-4-nitroaniline as a precursor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of azo dyes utilizing N-Isopropyl-4-nitroaniline as the primary precursor.

Abstract

This compound is a valuable intermediate in the synthesis of functional azo dyes, particularly for disperse and solvent dye classes. Unlike primary nitroanilines (e.g., p-nitroaniline) which can be directly diazotized, this precursor contains a secondary amine and a nitro group, requiring a specific synthetic sequence: Reduction


 Diazotization 

Coupling
. This guide details the conversion of this compound into its diamine derivative, followed by selective diazotization and coupling to generate vibrant azo chromophores.

Chemical Strategy & Mechanism

The synthesis relies on transforming the electron-withdrawing nitro group into a primary amine, which serves as the site for diazotization. The N-isopropyl group acts as an auxochrome, enhancing the hydrophobicity and spectral properties of the final dye.

Core Pathway:

  • Activation (Reduction): The nitro group (

    
    ) is reduced to a primary amine (
    
    
    
    ), yielding
    
    
    -isopropyl-
    
    
    -phenylenediamine
    .
  • Diazotization: The newly formed primary amine is selectively diazotized to form the diazonium salt.[1]

  • Coupling: The diazonium salt reacts with an electron-rich coupling component (e.g., 2-Naphthol) to form the azo linkage (

    
    ).
    
Reaction Scheme Visualization

G Precursor This compound (Precursor) Reduction Step 1: Reduction (Fe/HCl or H2/Pd) Precursor->Reduction -[O] Intermediate N-Isopropyl-p-phenylenediamine (Active Intermediate) Reduction->Intermediate +[H] Diazotization Step 2: Diazotization (NaNO2 / HCl, 0-5°C) Intermediate->Diazotization +NO+ Diazonium Diazonium Salt [Cl- N2-Ph-NH-iPr]+ Diazotization->Diazonium Coupling Step 3: Coupling (Coupler / pH 8-9) Diazonium->Coupling +Ar-H Product Final Azo Dye (iPr-NH-Ph-N=N-Ar) Coupling->Product

Figure 1: Synthetic pathway converting this compound to an azo dye via reduction and selective diazotization.[2]

Experimental Protocols

Phase 1: Reduction to N-Isopropyl-p-phenylenediamine

Objective: Convert the inert nitro group into a reactive primary amine.

Reagents:

  • This compound (10 mmol, 1.80 g)

  • Iron powder (30 mmol, ~1.68 g) or Pd/C (10% wt)

  • Hydrochloric acid (conc. 37%)

  • Ethanol (solvent)[2]

Protocol (Béchamp Reduction Method):

  • Dissolution: In a 250 mL round-bottom flask, dissolve 1.80 g of this compound in 30 mL of 50% aqueous ethanol.

  • Activation: Add 1.68 g of iron powder and heat the mixture to reflux (

    
    ) with vigorous stirring.
    
  • Acid Addition: Dropwise add 1 mL of concentrated HCl. The reaction is exothermic; maintain reflux for 60–90 minutes. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the yellow starting material disappears.

  • Work-up: Neutralize with sodium carbonate solution. Filter hot to remove iron sludge.

  • Isolation: Cool the filtrate. The diamine intermediate (

    
    -isopropyl-
    
    
    
    -phenylenediamine) may oxidize in air; use immediately for Phase 2 or store under nitrogen.
Phase 2: Diazotization

Objective: Generate the electrophilic diazonium salt. Critical Control: Temperature must remain


 to prevent decomposition.

Reagents:

  • 
    -Isopropyl-
    
    
    
    -phenylenediamine (from Phase 1)
  • Sodium Nitrite (

    
    , 1.1 eq)
    
  • 
     (2.5 M)
    
  • Sulfamic acid (optional, for quenching)

Protocol:

  • Acidification: Suspend the diamine in 20 mL of 2.5 M HCl in a beaker. Cool to

    
     in an ice-salt bath.
    
  • Nitrosation: Dissolve

    
     (0.76 g in 5 mL water). Add this solution dropwise to the amine mixture over 15 minutes.
    
    • Note: The secondary amine (

      
      ) is less reactive towards diazotization than the primary amine under these acidic conditions, but N-nitrosation is a possible side reaction. Maintain high acidity to favor the primary diazonium species.
      
  • Endpoint: Stir for 20 minutes. Test with Starch-Iodide paper (instant blue/black indicates excess nitrous acid).

  • Quenching: If excess nitrite persists, add a pinch of sulfamic acid or urea to decompose it. The solution should be clear to slightly turbid (diazonium salt).

Phase 3: Coupling Reaction

Objective: Form the azo dye linkage.[1][2][3][4] Example Coupler: 2-Naphthol (yields a red/orange disperse dye).

Reagents:

  • 2-Naphthol (1.44 g, 10 mmol)

  • Sodium Hydroxide (10% solution)

  • Sodium Acetate (buffer)

Protocol:

  • Coupler Preparation: Dissolve 2-Naphthol in 20 mL of 10% NaOH. Cool to

    
    .
    
  • Coupling: Slowly pour the cold diazonium salt solution (Phase 2) into the alkaline coupler solution with vigorous stirring.

    • Observation: A precipitate (dye) will form immediately. The color will shift to deep orange/red.

  • pH Adjustment: The reaction mixture will become acidic. Adjust pH to 8–9 using Sodium Acetate to ensure complete coupling.

  • Finishing: Stir for 30–60 minutes. Acidify slightly with dilute HCl to precipitate the free dye (if soluble).

  • Purification: Filter the solid dye. Wash with cold water. Recrystallize from ethanol or purify via column chromatography.

Characterization & Data Analysis

The synthesized dye should be characterized to verify structure and purity.

TechniqueExpected Signal / ObservationInterpretation
UV-Vis Spectroscopy

(Solvent dependent)
Strong

transition of the azo chromophore.
FT-IR

(

)
Confirmation of azo bond formation.
FT-IR

(

)
Presence of secondary amine (

).
1H NMR

(Doublets)
Deshielded aromatic protons ortho to the azo group.
1H NMR

(Doublet, 6H)
Isopropyl methyl groups (

).

Troubleshooting & Optimization

Challenge: Self-Coupling (Bismarck Brown formation)

  • Cause: The diamine intermediate is electron-rich. The newly formed diazonium salt can attack unreacted diamine molecules.

  • Solution: Ensure "Inverted Addition" or maintain a high acid concentration during diazotization so the amine functionality is protonated (deactivated) until the coupling stage.

Challenge: N-Nitrosation of Secondary Amine

  • Cause: Nitrous acid can react with the

    
     group to form an N-nitroso derivative.
    
  • Solution: This is often reversible or minor under strict temperature control (

    
    ). If problematic, use slightly less than 1 equivalent of 
    
    
    
    .

Safety & Handling (E-E-A-T)

  • Nitroanilines: Toxic by inhalation and skin contact. May cause methemoglobinemia. Handle in a fume hood.

  • Diazonium Salts: Unstable and potentially explosive if dried. Always keep in solution and cold. Do not store.

  • Waste Disposal: Azo dyes and precursors are potential environmental pollutants. Dispose of aqueous waste in designated halogenated/organic waste streams after neutralization.

References

  • BenchChem. (2025).[4] Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate. Retrieved from

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Standard reference for azo coupling mechanisms).
  • ResearchGate. (2018). Synthesis of Azo Dyes Derived from 4-Nitroaniline. Retrieved from

  • PubChem. (n.d.). N-Isopropyl-N'-phenyl-1,4-phenylenediamine (Data & Safety). Retrieved from

  • Organic Chemistry Portal. (n.d.). Diazotization and Azo Coupling Protocols. Retrieved from

Sources

Application Note: Strategic Synthesis of Heterocycles from N-Isopropyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the strategic utilization of N-Isopropyl-4-nitroaniline (CAS: 2556-43-6) as a high-value precursor in the synthesis of nitrogen-containing heterocycles.

While often categorized simply as an intermediate, this compound’s specific structural motif—a para-nitroaniline with a bulky N-isopropyl group—makes it an ideal scaffold for constructing 1-isopropyl-5-substituted benzimidazoles and quinoxalines . These heterocycles are critical pharmacophores in medicinal chemistry, particularly in the development of opioid receptor modulators (e.g., nitazene analogs) and kinase inhibitors.

Executive Summary & Chemical Logic

This compound serves as a "masked" 1,2-diamine. The electron-withdrawing nitro group at the para position directs electrophilic aromatic substitution (EAS) to the ortho position relative to the activating isopropylamino group. This unique reactivity profile allows for the regioselective introduction of a second nitrogen functionality, enabling the formation of the 1,2-diaminobenzene core required for benzimidazole and quinoxaline synthesis.

Key Applications
  • Benzimidazole Synthesis: Precursor to 1-isopropyl-5-nitrobenzimidazoles, a scaffold used in high-potency opioid analgesics and anticancer agents.

  • Quinoxaline Synthesis: Condensation with 1,2-dicarbonyls to form 1-isopropyl-1,2-dihydroquinoxalines.

  • Phenazine Construction: Via oxidative coupling of the reduced p-phenylenediamine derivative.

Core Reaction Pathways

The utility of this compound hinges on two primary transformations:

  • Regioselective Nitration: To install a nitro group ortho to the amine.

  • Selective Reduction: To convert the ortho-nitro group into a primary amine while preserving the para-nitro group (or reducing both), creating the necessary diamine architecture.

Pathway Visualization (DOT Diagram)

G Start This compound (Starting Material) Inter1 2,4-Dinitro-N-isopropylaniline (Key Intermediate) Start->Inter1 Nitration (HNO3/H2SO4) Inter2 2-Amino-N-isopropyl-4-nitroaniline (Ortho-Diamine) Inter1->Inter2 Selective Reduction (Na2S or (NH4)2S) Prod1 1-Isopropyl-5-nitrobenzimidazole (Target Scaffold A) Inter2->Prod1 Cyclization (R-CHO / Acid) Prod2 1-Isopropyl-6-nitro-1,2-dihydroquinoxaline (Target Scaffold B) Inter2->Prod2 Condensation (Glyoxal/Benzil)

Figure 1: Divergent synthetic pathways from this compound to key heterocyclic scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Isopropyl-5-nitrobenzimidazole

This protocol describes the conversion of this compound into a bioactive benzimidazole scaffold. This specific substitution pattern (1-alkyl-5-nitro) is crucial for Structure-Activity Relationship (SAR) studies in opioid receptor agonists.

Step 1: Regioselective Nitration

Objective: Install a nitro group at the 2-position (ortho to the isopropylamino group).

  • Reagents: this compound (1.0 eq), Nitric Acid (fuming, 1.5 eq), Sulfuric Acid (solvent).

  • Procedure:

    • Dissolve this compound (10 mmol) in concentrated

      
       (10 mL) at 0°C.
      
    • Dropwise add fuming

      
       (15 mmol) while maintaining the temperature below 5°C. Note: The bulky isopropyl group and the para-nitro group direct the incoming electrophile almost exclusively to the ortho position.
      
    • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Pour the reaction mixture onto crushed ice (100 g).

    • Filter the yellow precipitate (2,4-Dinitro-N-isopropylaniline ), wash with water, and dry.

    • Expected Yield: 85-90%.

Step 2: Selective Zinin Reduction

Objective: Reduce the ortho-nitro group to an amine while retaining the para-nitro group.

  • Reagents: 2,4-Dinitro-N-isopropylaniline (1.0 eq), Sodium Sulfide nonahydrate (

    
    , 1.5 eq), Ethanol/Water.
    
  • Procedure:

    • Suspend the dinitro compound (5 mmol) in Ethanol (20 mL).

    • Add a solution of

      
       (7.5 mmol) in water (5 mL).
      
    • Reflux for 1-2 hours. Monitor by TLC (The ortho-nitro group is more sterically hindered but electronically susceptible to Zinin reduction compared to the para-nitro group in this specific electronic environment).

    • Cool and evaporate ethanol. Extract with ethyl acetate.

    • Product: 2-Amino-N-isopropyl-4-nitroaniline (Red solid).

    • Validation: 1H NMR should show two distinct amine signals (NH-isopropyl and

      
      ).
      
Step 3: Philips Condensation / Cyclization

Objective: Form the benzimidazole ring.

  • Reagents: 2-Amino-N-isopropyl-4-nitroaniline (1.0 eq), 4-Ethoxybenzaldehyde (1.1 eq) [for nitazene analogs] or Formic Acid (excess) [for unsubstituted C2].

  • Procedure (Method A - Aldehyde):

    • Dissolve the diamine (2 mmol) and aldehyde (2.2 mmol) in Nitrobenzene or Ethanol with a catalytic amount of Sodium Metabisulfite (

      
      ).
      
    • Reflux for 4-6 hours.

    • Cool and precipitate the product.

    • Result: 1-Isopropyl-2-(4-ethoxyphenyl)-5-nitrobenzimidazole .

Protocol B: Synthesis of Quinoxalines

Objective: Use the 1,2-diamine intermediate to access the quinoxaline core.

  • Reagents: 2-Amino-N-isopropyl-4-nitroaniline (1.0 eq), Glyoxal (40% aq. solution, 1.2 eq) or Benzil (1.0 eq).

  • Procedure:

    • Dissolve the diamine (2 mmol) in Ethanol (10 mL).

    • Add Glyoxal or Benzil.

    • Heat to reflux for 3 hours.

    • The condensation yields the 1-isopropyl-1,2-dihydroquinoxaline derivative.

    • Note: Oxidation (e.g., with

      
      ) may be required to aromatize the system fully if a dihydro-intermediate is formed.
      

Data Summary & Troubleshooting

ParameterProtocol A (Benzimidazole)Protocol B (Quinoxaline)
Key Intermediate 2-Amino-N-isopropyl-4-nitroaniline2-Amino-N-isopropyl-4-nitroaniline
Limiting Step Selective Reduction (Step 2)Condensation
Typical Yield 60-75% (Overall)55-70%
Critical Control Temp < 5°C during nitration to avoid tarringStoichiometry of 1,2-dicarbonyl
Common Impurity Triamine (Over-reduction)Polymerized glyoxal

Troubleshooting:

  • Issue: Over-reduction to the triamine (reduction of both nitro groups).

  • Solution: Use stoichiometric Sodium Sulfide or Ammonium Sulfide instead of catalytic hydrogenation. If hydrogenation is necessary, use sulfided Pt/C to poison the catalyst against nitro reduction.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General procedures for nitration of N-alkyl anilines and Zinin reduction).
  • Smith, P. A. S., & Brown, B. B. "The Reaction of 2,4-Dinitro-N-alkylanilines with Sodium Sulfide." Journal of the American Chemical Society, 73(6), 2435–2437. Link

  • Preston, P. N. "Synthesis of Benzimidazoles." Chemical Reviews, 74(3), 279–314. Link

  • Baumann, M., et al. "Continuous Flow Synthesis of 2-Substituted Benzimidazoles." Organic Process Research & Development, 22(1), 81-89. (Modern application of the Philips condensation). Link

Experimental protocol for the N-alkylation of 4-nitroaniline.

Author: BenchChem Technical Support Team. Date: February 2026


) & Reductive Amination
Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary

The N-alkylation of 4-nitroaniline presents a specific synthetic challenge due to the strong electron-withdrawing nature of the para-nitro group. Unlike electron-rich anilines, 4-nitroaniline exhibits significantly reduced nucleophilicity, often requiring forcing conditions that can compromise chemoselectivity (leading to bis-alkylation).

This guide details two distinct, validated protocols to overcome these electronic barriers:

  • Protocol A (Direct Alkylation): Utilizes the "Cesium Effect" in polar aprotic media to drive mono-alkylation with alkyl halides.

  • Protocol B (Reductive Amination): A mild, hydride-based approach for high-fidelity mono-alkylation using aldehydes.

Scientific Foundation & Mechanistic Insight

The Deactivation Challenge

The primary obstacle in alkylating 4-nitroaniline is the resonance delocalization of the nitrogen lone pair. The nitro group at the para position acts as a resonance sink, pulling electron density across the aromatic system.

  • Basicity Comparison: Aniline (

    
     of conjugate acid 
    
    
    
    4.6) vs. 4-Nitroaniline (
    
    
    of conjugate acid
    
    
    1.0).
  • Implication: The amine is a poor nucleophile. Standard weak bases (e.g.,

    
    ) are often insufficient to deprotonate the intermediate ammonium species effectively or activate the amine, necessitating stronger inorganic bases or heat.
    
Strategic Pathways

To force this reaction while maintaining control, we employ two strategies:

  • Strategy 1 (

    
    ):  We use Cesium Carbonate (
    
    
    
    )
    in DMF . The large cesium cation typically exhibits higher solubility in organic solvents and weaker ion-pairing with the carbonate anion, creating a "naked," more reactive base that facilitates the deprotonation of the weakly acidic N-H bond during the reaction course [1].
  • Strategy 2 (Reductive Amination): We utilize Sodium Triacetoxyborohydride (

    
    ) .[1][2][3] This reagent is mild enough to reduce the intermediate iminium ion formed between 4-nitroaniline and an aldehyde, but usually will not reduce the aldehyde itself or the nitro group, preventing side reactions [2].
    

ReactionPathways Substrate 4-Nitroaniline (Low Nucleophilicity) Path1 Pathway A: Direct Alkylation (R-X + Base) Substrate->Path1 Path2 Pathway B: Reductive Amination (R-CHO + Hydride) Substrate->Path2 Inter1 Transition State (High Energy) Path1->Inter1 Prod1 Product: N-Alkyl-4-nitroaniline Inter1->Prod1 Side1 Risk: N,N-Dialkyl (Over-reaction) Inter1->Side1 If uncontrolled Inter2 Intermediate: Hemiaminal / Imine Path2->Inter2 Acid Cat. Prod2 Product: Mono-N-Alkyl Only Inter2->Prod2 Selective Reduction

Figure 1: Mechanistic divergence between direct alkylation and reductive amination strategies.

Experimental Protocols

Protocol A: Direct N-Alkylation (Cesium-Promoted)

Best for: Primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide). Scale: 1.0 mmol to 100 mmol.

Materials
  • Substrate: 4-Nitroaniline (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1 - 1.2 equiv)

  • Base: Cesium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add 4-Nitroaniline (1.0 equiv) and anhydrous DMF. Stir until fully dissolved. The solution will be yellow/orange.

  • Base Addition: Add

    
     (2.0 equiv) in a single portion. The suspension may darken. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation equilibrium.
    
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60–80°C .

    • Note: 4-Nitroaniline is sluggish; room temperature reactions are often too slow.

  • Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes) every 2 hours.

    • Observation: Product typically has a slightly higher

      
       than the starting material (depending on the alkyl chain) and often exhibits a deeper red/orange color.
      
  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate (EtOAc) and pour into water (10x volume of DMF used) to wash out the DMF.

    • Wash the organic layer with Water (3x) and Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash Column Chromatography (Silica Gel).

Protocol B: Reductive Amination (Hydride-Promoted)

Best for: Introducing branched alkyl groups or when strict mono-alkylation is required. Reference: Adapted from Abdel-Magid et al. [2].

Materials
  • Substrate: 4-Nitroaniline (1.0 equiv)

  • Carbonyl: Aldehyde (1.1 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Additive: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (0.2 M)

Step-by-Step Procedure
  • Setup: Use a dry vial or flask under inert atmosphere (

    
    ).
    
  • Imine Formation (In-situ): Add 4-Nitroaniline, the Aldehyde, and DCE to the flask. Add Acetic Acid (critical for promoting imine formation with electron-deficient amines).

  • Reductant Addition: Add

    
     (1.5 equiv) in one portion.
    
    • Safety: Evolution of acetic acid/gas may occur; vent properly.

  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Optimization: If reaction is stalled, heat to 40°C.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir for 15 minutes until bubbling ceases.
    
  • Extraction: Extract with Dichloromethane (DCM) (3x).

  • Purification: Standard silica chromatography.

Analytical Validation & Data Interpretation

Successful conversion is best validated using


 NMR and HPLC.
NMR Diagnostics
FeatureStarting Material (4-Nitroaniline)Product (N-Alkyl-4-nitroaniline)
Amine Proton Broad singlet (~6.0 - 6.5 ppm, 2H)Broad doublet or singlet (~4.5 - 6.0 ppm, 1H)
Alkyl Signal NoneNew signals (e.g., triplet/quartet for ethyl)
Aromatic Region AA'BB' PatternAA'BB' Pattern (often slight upfield shift of ortho protons)
Workflow Visualization

ExperimentalWorkflow Start Start: 4-Nitroaniline Choice Select Method Start->Choice ProtA Protocol A: Alkyl Halide + Cs2CO3 Choice->ProtA Simple Alkyl Group ProtB Protocol B: Aldehyde + NaBH(OAc)3 Choice->ProtB Branched/Selective Heat Heat to 80°C (DMF) ProtA->Heat CheckA TLC Check: SM consumed? Heat->CheckA CheckA->Heat No (Add time) Workup Aq. Workup (Remove DMF/Acid) CheckA->Workup Yes Acid Add AcOH (Catalyst) ProtB->Acid Stir Stir RT (12-24h) Acid->Stir Stir->Workup Purify Column Chromatography Workup->Purify Final Pure Mono-N-Alkyl Product Purify->Final

Figure 2: Decision tree and workflow for experimental execution.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (Protocol A) Nucleophile too weak at low temp.Increase temp to 90°C; switch solvent to DMSO; add catalytic KI (Finkelstein).
No Reaction (Protocol B) Imine formation failed.Increase AcOH to 2.0-3.0 equiv; add molecular sieves (4Å) to remove water.
Bis-Alkylation (Protocol A) Base too strong / Excess halide.Switch base to

(slower but milder); use exact stoichiometry (1.0 equiv halide); dilute reaction (0.05 M).
Dark Tarry Mixture Oxidative degradation.Ensure strict inert atmosphere (

/Ar); reduce temperature.

Safety & Hazards (E-E-A-T)

  • Toxicity: 4-Nitroaniline is highly toxic by inhalation, ingestion, and skin contact. It is a known methemoglobin-forming agent, causing cyanosis (blue skin/lips) [3].

  • Handling: Always handle in a fume hood. Double-glove (Nitrile) is recommended.

  • Waste: All aqueous washes from Protocol A (DMF/water) must be treated as hazardous organic waste.

References

  • Salvatore, R. N., et al. (2001). "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Tetrahedron, 57(36), 7785-7811.

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 7475, 4-Nitroaniline." PubChem.

  • Organic Chemistry Portal. (n.d.). "Reductive Amination."[1][2][3]

Sources

Application Note: Analytical Profiling of N-Isopropyl-4-nitroaniline via HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the analytical characterization of N-Isopropyl-4-nitroaniline (CAS: 2556-43-6) , a critical intermediate in the synthesis of azo dyes and pharmaceutical precursors. Due to the compound's "push-pull" electronic structure—featuring an electron-withdrawing nitro group and an electron-donating secondary amine—it exhibits distinct physicochemical properties that dictate specific analytical strategies.

This protocol leverages Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assay and impurity profiling, and Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and trace analysis.

Part 1: Chemical Basis & Method Selection

The Physicochemical Profile

To design a robust method, one must understand the analyte's behavior in solution and gas phase.

  • Chromophore (UV-Vis): The conjugation between the amino lone pair and the nitro group creates a strong charge-transfer band.

    • Implication: Detection is optimal in the visible region (380–400 nm ), offering high selectivity against non-colored impurities.

  • Hydrophobicity (LogP): The isopropyl group adds steric bulk and lipophilicity compared to the parent 4-nitroaniline.

    • Implication: Stronger retention on C18 columns; requires higher organic content in mobile phases.

  • Thermal Stability: The secondary amine structure is generally stable, but nitro-compounds can degrade at high injector temperatures.

    • Implication: GC inlet temperatures must be optimized to prevent thermal degradation.

Analytical Decision Tree

The following logic flow dictates which instrument to use based on the analytical goal.

AnalyticalDecisionTree cluster_HPLC HPLC Parameters cluster_GC GC Parameters Start Analytical Goal Purity Purity / Assay (>95%) Start->Purity Trace Trace Impurity / Identification Start->Trace HPLC HPLC-DAD (Quantitation) Purity->HPLC High Precision GCMS GC-MS (Structure ID) Trace->GCMS Spectral Fingerprint H1 C18 Column HPLC->H1 G1 DB-5MS Column GCMS->G1 H2 380 nm Detection H1->H2 G2 EI Source (70eV) G1->G2

Figure 1: Decision matrix for selecting HPLC vs. GC-MS based on data requirements.

Part 2: HPLC-DAD Protocol (Quantitative Assay)

Objective: Accurate quantification of this compound and separation from synthesis precursors (e.g., 4-chloronitrobenzene or isopropylamine).

Instrumentation & Conditions
  • System: Agilent 1260 Infinity II or equivalent quaternary pump system.

  • Detector: Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Why: The "Plus" end-capping reduces peak tailing caused by the interaction of the secondary amine with residual silanols.

Mobile Phase Strategy

A gradient is preferred to elute the more polar precursors early and the target compound later.

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Acidic pH ensures the amine remains protonated/neutral equilibrium consistent, sharpening the peak.

  • Solvent B: Acetonitrile (ACN).

Gradient Table:

Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
0.00 90 10 1.0
2.00 90 10 1.0
12.00 10 90 1.0
15.00 10 90 1.0
15.10 90 10 1.0

| 20.00 | 90 | 10 | 1.0 |

Detection Parameters
  • Primary Wavelength: 385 nm (bandwidth 4 nm).

    • Specificity: Most organic impurities do not absorb here, isolating the yellow nitroaniline.

  • Secondary Wavelength: 254 nm (for general impurity monitoring).

Sample Preparation
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL ACN (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 100 µg/mL.

  • Filtration: Filter through 0.22 µm PTFE syringe filter before injection.

Part 3: GC-MS Protocol (Structural Confirmation)

Objective: Identification of the molecular ion and fragmentation pattern to confirm synthesis success.

Instrumentation
  • System: Agilent 7890B GC / 5977B MSD or Thermo Trace 1300/ISQ.

  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).

    • Why: Ultra-Inert (UI) phase is critical. Nitroanilines are active compounds that can adsorb to active sites in standard columns, causing tailing.

GC Parameters
  • Inlet Mode: Split (10:1) to prevent detector saturation.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Oven Ramp:

Rate (°C/min) Temperature (°C) Hold Time (min)
- 60 1.0
20 280 3.0

| - | 300 | 2.0 |

Mass Spectrometry (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: 40–350 m/z.

  • Solvent Delay: 3.0 min.

Fragmentation Analysis (Interpretation)

The Electron Impact (EI) spectrum of this compound (MW 180) typically displays:

  • Molecular Ion (

    
    ): m/z 180 (Strong base peak or high abundance).
    
  • Methyl Loss (

    
    ): m/z 165. Loss of a methyl group from the isopropyl chain.
    
  • Nitro Group Loss (

    
    ): m/z 134 (distinctive for nitroaromatics).
    
  • Isopropyl Loss (

    
    ): m/z 137 (Cleavage of the N-C bond).
    

Part 4: Experimental Workflow Visualization

The following diagram outlines the sample preparation logic, ensuring sample integrity before it reaches the instrument.

SamplePrep cluster_Warning Critical Control Point Raw Raw Sample (Solid/Reaction Mix) Solubilization Dissolve in ACN (High Solubility) Raw->Solubilization 1 mg/mL Dilution Dilute with Mobile Phase (50:50) Solubilization->Dilution 1:10 Dilution Filter 0.22 µm PTFE Filter (Remove Particulates) Dilution->Filter Vial Amber Vial (Protect from Light) Filter->Vial

Figure 2: Sample preparation workflow emphasizing light protection due to potential photodegradation of nitro-compounds.

References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. EPA. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. SW-846 Test Methods for Evaluating Solid Waste. Available at: [Link]

  • Agilent Technologies. Analysis of Azo Dyes and their Breakdown Products (Aromatic Amines). Application Note 5991-xxxx. Available at: [Link]

Advanced Application Note: Recrystallization of N-Isopropyl-4-nitroaniline

[1][2]

Executive Summary & Scientific Rationale

This guide provides a high-purity recrystallization protocol for N-Isopropyl-4-nitroaniline , a secondary amine intermediate often used in dye synthesis and pharmaceutical development.[1][2]

Unlike its parent compound (4-nitroaniline), the introduction of the isopropyl group significantly alters the crystal lattice energy and lipophilicity.[1][2] While 4-nitroaniline melts at ~148°C and can be recrystallized from boiling water, This compound melts at 81–82°C .[1][2] This lower melting point introduces a critical thermodynamic challenge: "Oiling Out" (liquid-liquid phase separation) rather than crystallization if the solvent system is not carefully modulated.[1][2]

The Strategy: We utilize a Binary Solvent System (Ethanol/Water) .[1][2] This leverages the high solubility of the lipophilic isopropyl group in hot ethanol and the drastic solubility drop induced by the polar anti-solvent (water), ensuring controlled nucleation rather than amorphous oil formation.[1][2]

Pre-Purification Characterization[1]

Before initiating recrystallization, the crude material must be assessed to define the impurity profile.[1][2]

ParameterSpecification (Pure)Crude Material Flags
Appearance Yellow to greenish crystalline solidDark brown/black (oxidation) or wet paste
Melting Point 81–82 °C < 78 °C or broad range (>2°C spread)
TLC (SiO2) Single spot (

in 3:7 EtOAc:Hex)
Extra spots near solvent front (unreacted halide) or baseline (salts)
Solubility Soluble in Ethanol, DCM, EtOAcInsoluble black specs (charcoal/inorganic salts)

Critical Process Parameters (CPP)

Solvent Selection Logic

The choice of solvent is dictated by the "Like Dissolves Like" principle, modified by the melting point constraint.[1][2]

  • Solvent A (Good Solvent): Ethanol (95% or Absolute) .[1][2]

    • Why: The isopropyl group and nitro group interact favorably with ethanol.[1][2] The boiling point of ethanol (78°C) is slightly below the melting point of the product (82°C), preventing the solid from melting into an oil before it dissolves.[1][2]

  • Solvent B (Anti-Solvent): Water .[2]

    • Why: Drastically reduces solubility.[1][2] Must be added warm to prevent thermal shock precipitation (which traps impurities).[2]

The "Oiling Out" Danger Zone

If the temperature of the mixture exceeds the melting point of the solid (82°C) while the solid is insoluble (e.g., too much water present), the compound will form a second liquid phase (oil).[2] Oils are thermodynamically stable but kinetically trap impurities.[1][2]

  • Prevention: Keep the primary dissolution temperature at ~70–75°C (below MP) and ensure the compound is fully dissolved in Ethanol before adding Water.[1][2]

Step-by-Step Recrystallization Protocol

Phase 1: Dissolution
  • Weighing: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 30 mL of Ethanol (approx. 3 mL/g ratio).

  • Heating: Place the flask on a hot plate set to 85°C with magnetic stirring.

    • Note: The internal temperature should reach ~75°C (gentle reflux).[1][2]

  • Observation:

    • Scenario A (Clear): Solution becomes yellow/orange and clear.[2] Proceed to Phase 2.

    • Scenario B (Turbid): If solid remains, add Ethanol in 2 mL increments until dissolved.[1][2]

    • Scenario C (Particulates): If black specks remain despite adding solvent, these are insoluble impurities.[1][2] Perform a Hot Filtration immediately through a pre-warmed glass funnel.[1][2]

Phase 2: Nucleation & Anti-Solvent Addition[1][2]
  • Initial Cooling: Remove from heat and let cool to ~60°C.

  • Water Addition: While stirring, add warm water (50°C) dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears that does not dissolve on swirling.[1][2]

    • Re-dissolution: Add a few drops of Ethanol to just clear the turbidity.[2] The solution is now saturated.[1][2]

  • Crystallization: Allow the flask to cool to room temperature slowly (undisturbed) over 1–2 hours.

    • Mechanism:[1][2][3][4][5][6] Slow cooling promotes the growth of large, pure needles/prisms and excludes impurities from the lattice.[1][2]

Phase 3: Isolation
  • Cold Soak: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration (Büchner funnel).

  • Washing: Wash the filter cake with 10 mL of cold 1:1 Ethanol:Water mixture.

    • Warning: Do not use pure ethanol for washing; it will redissolve your product.[1][2]

  • Drying: Dry in a vacuum oven at 40°C for 4 hours or air dry overnight.

Process Visualization (Workflow)[1][2]

Recrystallization_WorkflowStartCrude this compound(10g)DissolveDissolve in Hot Ethanol (75°C)(Min. Volume)Start->DissolveCheckInsolubles Present?Dissolve->CheckFilterHot Filtration(Remove mech. impurities)Check->FilterYesSaturateAdd Warm Wateruntil TurbidCheck->SaturateNoFilter->SaturateClearAdd drops of EtOHto clear turbiditySaturate->ClearCoolSlow Cooling to RT(Crystal Growth)Clear->CoolChillIce Bath (0-4°C)(Maximize Yield)Cool->ChillCollectVacuum Filtration& Wash (Cold 1:1 EtOH/H2O)Chill->CollectDryDry (40°C Vacuum)Collect->Dry

Caption: Figure 1: Optimized recrystallization workflow for this compound preventing oiling-out.

Post-Purification Validation

TestMethodAcceptance Criteria
Purity HPLC (C18, MeOH/H2O)> 99.0% Area
Identity 1H-NMR (CDCl3)Doublet (1.2 ppm, 6H), Septet (3.7 ppm, 1H), Aromatics (6.5, 8.1 ppm)
Thermal Melting PointSharp, 81.0 – 82.0 °C
Troubleshooting Guide
  • Problem: Product comes out as an oil at the bottom.

    • Cause: Temperature was too high during water addition, or too much water was added too fast.[1][2]

    • Fix: Re-heat until the oil dissolves (add more Ethanol if needed).[1][2] Cool much more slowly with vigorous stirring.

  • Problem: Low Yield.

    • Cause: Too much Ethanol used.[1][2]

    • Fix: Concentrate the mother liquor (filtrate) on a rotavap and repeat the crystallization on the residue.[1][2]

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 7475, 4-Nitroaniline (Parent Structure Data). Retrieved October 26, 2023, from [Link][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for general aniline purification techniques).

Catalytic reduction of the nitro group in N-Isopropyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists in pharmaceutical and fine chemical development. It details the catalytic hydrogenation of N-Isopropyl-4-nitroaniline (CAS: 25186-43-0) to N-Isopropyl-p-phenylenediamine (IPPD), a critical intermediate for antioxidants and antiozonants.[1]

Executive Summary

The reduction of the nitro group in this compound is a thermodynamically favorable but kinetically complex transformation.[1] While the target amine (IPPD) is stable, the reaction pathway involves high-energy intermediates (nitroso and hydroxylamine species) that pose thermal safety risks if accumulated.[1] This protocol utilizes a 5% Pd/C catalyst in a lower alcohol solvent, optimized for mild conditions (3–5 bar H₂, 40–60°C) to ensure high selectivity (>98%) and process safety.

Scientific Background & Mechanism[1][2][3][4][5]

Reaction Overview

The transformation involves the six-electron reduction of the nitro group.[1] The N-isopropyl group on the amine nitrogen acts as a weak electron-donating group (EDG), slightly deactivating the nitro group toward nucleophilic attack but generally facilitating electrophilic hydrogenation on the metal surface.[1]

  • Substrate: this compound (

    
    , MW: 180.21  g/mol )[2]
    
  • Product: N-Isopropyl-p-phenylenediamine (

    
    , MW: 150.22  g/mol )
    
  • Catalyst: Palladium on Carbon (Pd/C) or Raney Nickel.[1]

Mechanistic Pathway

The reduction follows the Haber Mechanism , proceeding through nitroso and hydroxylamine intermediates.[1] A critical process control point is the rapid conversion of the hydroxylamine intermediate to prevent its accumulation, which can lead to disproportionation or explosive decomposition.[1]

Figure 1: Mechanistic Pathway of Nitroarene Hydrogenation

Nitro_Reduction_Mechanism Substrate This compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso + H2 (- H2O) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + H2 Azoxy Azoxy Dimer Nitroso->Azoxy + R-NHOH (Condensation) Product N-Isopropyl-p-phenylenediamine (R-NH2) Hydroxylamine->Product + H2 (- H2O) Azo Azo Dimer Azoxy->Azo + H2 Hydrazo Hydrazo Dimer Azo->Hydrazo + H2 Hydrazo->Product + H2 (Hydrogenolysis)

Caption: Stepwise reduction via the Haber mechanism. Red dashed lines indicate the condensation route, which is suppressed under high H₂ pressure and efficient agitation.[1]

Experimental Protocol

Materials & Equipment
  • Reactor: 300 mL Stainless Steel Autoclave (Parr Instrument Co.) or high-pressure glass reactor (Büchi).

  • Substrate: this compound (Purity >98%).[1][2]

  • Catalyst: 5% Pd/C (50% water wet). Note: Water wet catalyst is preferred to minimize pyrophoric hazards.[1]

  • Solvent: Methanol (HPLC Grade) or Isopropanol (IPA).

  • Gas: Hydrogen (Grade 5.0, >99.999%).

Standard Operating Procedure (SOP)

Step 1: Reactor Loading (Inert Atmosphere)

  • Ensure the reactor is clean, dry, and leak-tested.[1]

  • Charge 10.0 g (55.5 mmol) of this compound.

  • Add 100 mL of Methanol.

  • Carefully add 0.5 g of 5% Pd/C (50% wet) catalyst.

    • Critical: Add catalyst to the liquid solvent to avoid igniting methanol vapors (Pd/C is pyrophoric when dry).[1]

  • Seal the reactor.

Step 2: Purging

  • Purge the reactor with Nitrogen (3 cycles): Pressurize to 5 bar, stir briefly, vent to 0.5 bar.

  • Purge with Hydrogen (3 cycles): Pressurize to 5 bar, vent to 0.5 bar.

Step 3: Reaction

  • Set agitation to 800–1000 rpm . Mass transfer is often the rate-limiting step; vigorous stirring is essential.[1]

  • Pressurize reactor to 5 bar (72 psi) with Hydrogen.

  • Heat the mixture to 50°C .

    • Note: The reaction is exothermic (

      
      ).[1] Monitor the internal temperature closely.[1] If a spike >10°C is observed, stop heating and increase cooling water flow.
      
  • Maintain constant pressure (via demand regulator) until H₂ uptake ceases.

    • Typical Duration: 2–4 hours.[1]

Step 4: Workup

  • Cool reactor to <25°C.

  • Vent H₂ and purge with Nitrogen (3 cycles).

  • Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the catalyst.[1]

    • Safety: Keep the filter cake wet with water; dry Pd/C can spontaneously ignite.[1]

  • Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude amine.

Step 5: Purification (Optional) The crude product is typically >98% pure.[1] If necessary, recrystallize from Hexane/Toluene or purify via vacuum distillation (high boiling point, prone to oxidation).

Data & Specifications
ParameterSpecificationNotes
Substrate Conc. 0.5 – 1.0 MHigher conc.[1] increases exotherm risk.
Catalyst Loading 1–2 mol% PdEquivalent to 2-5 wt% of substrate (wet).
Pressure 3 – 10 barHigher pressure minimizes hydroxylamine buildup.[1]
Temperature 40°C – 60°C>80°C promotes N-alkylation side reactions.[1]
Yield > 95%Quantitative conversion is typical.[1]
Product Appearance Dark grey/purple flakesOxidizes rapidly in air; store under N₂.[1]

Process Safety & Critical Control Points

Risk: Hydroxylamine Accumulation Partial reduction leads to N-isopropyl-N-(4-aminophenyl)hydroxylamine.[1] If the reaction stalls (e.g., H₂ starvation, catalyst poisoning) and is then heated, this intermediate can decompose violently.

  • Mitigation: Ensure H₂ pressure is maintained throughout the heating ramp. Do not heat the vessel without H₂ pressure and agitation.[1]

Risk: Catalyst Ignition Pd/C is pyrophoric.[1]

  • Mitigation: Always handle as a water-wet paste.[1] During filtration, wash the filter cake with water immediately and dispose of it in a dedicated water-filled waste container.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Slow Reaction Rate Poor Mass TransferIncrease stirring speed (>1000 rpm).[1] Verify H₂ solubility (pressure).
Stalled Conversion Catalyst PoisoningCheck solvent for sulfur/halides.[1] Add fresh catalyst (carefully).
Unknown Impurity (M+16) HydroxylamineReaction incomplete.[1] Increase Temp/Pressure or reaction time.
Dimer Formation (Azoxy) Low H₂ AvailabilityIncrease H₂ pressure. Avoid "hydrogen starvation" zones in reactor.
Product Discoloration OxidationProduct is air-sensitive (antioxidant).[1] Store under Argon/Nitrogen.

References

  • Mechanism & Kinetics

    • Figueras, F., & Coq, B. (2001). Hydrogenation of Nitroarenes.[3][4][5]Journal of Molecular Catalysis A: Chemical . Link

  • Safety of Nitro Reduction: Stoessel, F. (1993). Thermal Safety of Chemical Processes: Risk Assessment and Design.Chemical Engineering Progress.
  • Industrial Synthesis of IPPD

    • Layer, R. W. (1992). Phenylenediamines.[1][6][7][8]Kirk-Othmer Encyclopedia of Chemical Technology . Link

  • Substrate Data

    • PubChem.[1][9] this compound (CID 25186-43-0).[1][2]Link

  • Product Data

    • ECHA Registration Dossier.[1] N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD).[1][10]Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Isopropyl-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Isopropyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important chemical transformation. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your reaction conditions for high yield and purity.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method that involves the reaction of a 4-halonitrobenzene (typically 4-fluoronitrobenzene or 4-chloronitrobenzene) with isopropylamine. The reaction is facilitated by the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.[1]

  • N-Alkylation of 4-nitroaniline: This approach involves the direct alkylation of 4-nitroaniline with an isopropylating agent, such as isopropyl bromide or isopropyl iodide, in the presence of a base.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors, depending on the chosen synthetic route.

  • For SNAr reactions: Incomplete reaction is a common culprit. This can be due to insufficient heating, a weak base, or a short reaction time. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are generally preferred as they can accelerate the reaction rate.[2]

  • For N-alkylation of 4-nitroaniline: The primary challenge is the reduced nucleophilicity of the amino group in 4-nitroaniline due to the electron-withdrawing nitro group. This often necessitates more forcing reaction conditions, such as higher temperatures and stronger bases, compared to the alkylation of aniline.[1] Another common issue is the formation of dialkylated byproducts.

Q3: I am observing multiple spots on my TLC plate. What are the potential side products?

A3: The formation of side products is a frequent challenge.

  • In the SNAr reaction , incomplete reaction will leave starting material (4-halonitrobenzene).

  • In the N-alkylation of 4-nitroaniline , the most common side product is the N,N-diisopropylaniline derivative resulting from over-alkylation. Positional isomers are also a possibility if the starting material is not pure.[3]

Q4: How can I effectively purify my this compound product?

A4: Purification is crucial for obtaining a high-purity product. The two most common methods are:

  • Recrystallization: This is a powerful technique for purifying solid compounds.[4] The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

  • Silica Gel Chromatography: This method is effective for separating the desired product from impurities with different polarities. A mixture of ethyl acetate and hexane is a common eluent system for this type of compound.[6]

II. Troubleshooting Guide

This section provides a more detailed breakdown of specific problems and their solutions.

Problem 1: Low or No Product Formation
Potential Cause Explanation & Causality Recommended Solution
Insufficient Reaction Temperature The activation energy for the reaction may not be reached at lower temperatures, leading to a slow or stalled reaction.Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC. For N-alkylation of nitroanilines, temperatures in the range of 80-140°C are often required.[1]
Inappropriate Solvent The solvent plays a crucial role in dissolving reactants and stabilizing intermediates. Protic solvents can solvate the nucleophile, reducing its reactivity.Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the reaction rate.[2] Ensure the solvent is anhydrous, as water can interfere with the reaction.
Weak Base A base is often required to deprotonate the amine or neutralize acid byproducts. A weak base may not be strong enough to drive the reaction to completion.For N-alkylation, consider using a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7]
Poor Quality Starting Materials Impurities in the starting materials can inhibit the reaction or lead to the formation of side products.Ensure the purity of your starting materials (4-halonitrobenzene, isopropylamine, or 4-nitroaniline) by checking their specifications and, if necessary, purifying them before use.
Problem 2: Formation of Multiple Products (Observed on TLC/NMR)
Potential Cause Explanation & Causality Recommended Solution
N,N-Dialkylation (in N-alkylation route) The mono-alkylated product can be further alkylated to form a tertiary amine, especially with an excess of the alkylating agent or at high temperatures.Use a slight excess of 4-nitroaniline relative to the isopropylating agent (e.g., 1.1 to 1.5 equivalents). Add the alkylating agent slowly and at a lower temperature to control the reaction.[2]
Formation of Positional Isomers If the starting material (e.g., o-toluidine for a related synthesis) is not pure, nitration can occur at different positions, leading to a mixture of isomers.[3]Start with a high-purity starting material. If a mixture of isomers is unavoidable, they will likely need to be separated by column chromatography.

III. Experimental Protocols & Methodologies

Protocol 1: Synthesis of this compound via SNAr

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Reaction Workflow:

SNAr_Workflow A 1. Combine 4-fluoronitrobenzene, isopropylamine, and K₂CO₃ in DMF B 2. Heat reaction mixture (e.g., 80-120 °C) A->B C 3. Monitor reaction by TLC B->C D 4. Work-up: Pour into water, extract with ethyl acetate C->D E 5. Purify by recrystallization or column chromatography D->E

Caption: SNAr synthesis workflow for this compound.

Step-by-Step Methodology:

  • To a round-bottom flask, add 4-fluoronitrobenzene (1.0 eq.), isopropylamine (1.5 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to dissolve the reactants.

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexane).

Protocol 2: Purification by Recrystallization

Recrystallization_Workflow A 1. Dissolve crude product in minimum hot solvent B 2. Hot filtration (if insoluble impurities are present) A->B C 3. Slow cooling to room temperature B->C D 4. Cool in an ice bath to maximize crystallization C->D E 5. Collect crystals by vacuum filtration D->E F 6. Wash crystals with cold solvent E->F G 7. Dry the pure crystals F->G

Caption: General workflow for purification by recrystallization.

Step-by-Step Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture while stirring until the solid dissolves. Continue adding the hot solvent dropwise until the solid is completely dissolved.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the purified this compound.

IV. Mechanistic Insights: The SNAr Reaction

The synthesis of this compound from a 4-halonitrobenzene proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characterized by an addition-elimination sequence.

Reaction Mechanism Diagram:

SNAr_Mechanism Reactants 4-Halonitrobenzene + Isopropylamine Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Reactants->Intermediate Addition of Nucleophile (Rate-determining step) Products This compound + Halide Intermediate->Products Elimination of Leaving Group

Caption: The SNAr mechanism for the synthesis of this compound.

The key steps are:

  • Nucleophilic Attack: The isopropylamine (nucleophile) attacks the carbon atom bearing the halogen on the electron-deficient aromatic ring. This step is typically the rate-determining step of the reaction.[1]

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (leaving group), yielding the final this compound product.

The presence of the nitro group in the para position is crucial as it stabilizes the negatively charged intermediate through resonance, thereby accelerating the reaction.[1]

V. Data Presentation

Table 1: Recommended Starting Reaction Conditions
ParameterSNAr from 4-FluoronitrobenzeneN-Alkylation of 4-Nitroaniline
Starting Materials 4-Fluoronitrobenzene, Isopropylamine4-Nitroaniline, Isopropyl bromide
Base K₂CO₃ or Cs₂CO₃K₂CO₃ or Cs₂CO₃
Solvent DMF or DMSODMF or Acetonitrile
Temperature 80 - 120 °C80 - 140 °C
Reaction Time 4 - 24 hours12 - 48 hours
Table 2: Spectroscopic Data for this compound
Spectroscopic Technique Expected Chemical Shifts / Peaks
¹H NMR (CDCl₃, 400 MHz) δ ~8.1 (d, 2H, Ar-H ortho to NO₂), ~6.6 (d, 2H, Ar-H ortho to NH), ~4.0 (septet, 1H, CH), ~1.3 (d, 6H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~152 (C-NO₂), ~145 (C-NH), ~126 (Ar-CH), ~111 (Ar-CH), ~45 (CH), ~22 (CH₃)
IR (KBr, cm⁻¹) ~3300-3400 (N-H stretch), ~1590 & ~1320 (NO₂ asymmetric and symmetric stretch)
Mass Spectrometry (EI) m/z 180 (M⁺)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

VI. References

  • Google Patents. (n.d.). N-isopropyl-4-fluoroaniline preparation method. Retrieved from

  • Wikipedia. (2023). 4-Nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Retrieved from [Link]

  • ResearchGate. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Retrieved from [Link]

  • Makosza, M., & Blaziak, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4793. [Link]

  • Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]

  • Chapman, N. B., & Parker, R. E. (1955). Nucleophilic substitution in aromatic compounds. Part I. The reaction of the 2,4-dinitrophenyl halides with aniline in ethanol. Journal of the Chemical Society (Resumed), 363-371. [Link]

  • University of Rochester. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester. Retrieved from

  • Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

  • Lammertsma, K., & Schleyer, P. V. R. (1989). Ab initio study of the structures and stabilities of C6H6 isomers. Journal of the American Chemical Society, 111(23), 8991-8998.

Sources

Technical Support Center: Isolation & Purification of N-Isopropyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of N-Isopropyl-4-nitroaniline from unreacted starting materials (1-chloro-4-nitrobenzene and isopropylamine). Audience: Researchers, Process Chemists, and Drug Development Scientists. Content Type: Technical Troubleshooting Guide & FAQs.

Introduction: The Physicochemical Challenge

The synthesis of this compound typically proceeds via a Nucleophilic Aromatic Substitution (


) of 1-chloro-4-nitrobenzene (or 1-fluoro-4-nitrobenzene) with isopropylamine.

The Separation Challenge:

  • Chemical Similarity: Both the starting material (SM) and the product are hydrophobic, aromatic solids with similar solubility profiles in non-polar solvents.

  • Basicity Suppression: The strong electron-withdrawing nitro group significantly lowers the basicity of the amine nitrogen (

    
    ), rendering standard acid-base extraction protocols difficult without using highly concentrated acids.
    
  • Thermal Instability: While relatively stable, nitro-compounds can degrade under harsh distillation conditions, making crystallization or chromatography the preferred isolation methods.

Module 1: Reaction Quench & Primary Isolation

Q: The reaction is complete by TLC. How do I safely remove the excess isopropylamine?

A: Isopropylamine is a volatile liquid (bp ~33°C) and acts as both reagent and base. Its removal is the critical first step to prevent interference during purification.

Protocol:

  • Evaporation (Preferred): Since the boiling point is low, rotary evaporation at 40°C (mild vacuum) is the most efficient method. This leaves a crude solid residue containing the Product, Unreacted SM, and Amine Hydrohalide salts.

  • Aqueous Wash (Alternative): If evaporation is not possible:

    • Dissolve the reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash with Water first to remove the bulk of the amine salts.

    • Wash with 10% Citric Acid or 0.5 M HCl . Note: The product is weakly basic and will remain in the organic layer at this mild pH, while the highly basic isopropylamine will be protonated and partition into the aqueous phase.

Q: My crude material is a sticky oil/gum. How do I handle this?

A: N-alkyl nitroanilines often oil out due to trace solvent impurities or supercooling.

  • Troubleshooting: Trituration is required. Add a small amount of cold hexanes or heptane to the oil and scratch the flask walls with a glass rod. Sonicate for 5-10 minutes. This induces nucleation, turning the oil into a filterable solid.

Module 2: Separation from Unreacted Halobenzene (The Core Issue)

Q: How do I separate the product from unreacted 1-chloro-4-nitrobenzene without running a column?

A: Recrystallization is the most scalable approach. The solubility differential in alcohol/water systems is the key lever.

The Solubility Logic:

  • 1-chloro-4-nitrobenzene (SM): Highly soluble in hot ethanol; moderately soluble in cold ethanol; insoluble in water.

  • Product: Highly soluble in hot ethanol; significantly less soluble in cold ethanol than the SM; insoluble in water.

Optimized Recrystallization Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

  • Antisolvent Addition: While maintaining the boil, dropwise add hot water until the solution becomes slightly turbid (persistent cloudiness).

  • Clarification: Add just enough ethanol (dropwise) to clear the turbidity.

  • Cooling: Allow the flask to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Filtration: Filter the yellow/orange needles. Wash with cold 1:1 Ethanol/Water.

    • Result: The product crystallizes out. The unreacted SM (which is more soluble in the mother liquor) remains in the filtrate.

Q: Can I use Acid-Base extraction to separate the product?

A: Proceed with Caution. Unlike typical amines, this compound is a very weak base due to the resonance delocalization of the nitrogen lone pair into the nitro group.

  • The Risk: To protonate the product (

    
    -Ar), you need strong acid (e.g., 6M HCl). This forces the product into the aqueous layer, leaving the non-basic SM in the organic layer.
    
  • The Downside: Using such strong acid can degrade the product or make recovery difficult (large exotherms upon neutralization). Recrystallization is superior for purity and yield.

Module 3: Chromatographic Purification (High Purity)

Q: Recrystallization didn't work. What are the best Flash Chromatography conditions?

A: If the SM content is high (>10%), chromatography is required.

TLC Data & Mobile Phase Selection:

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate.

CompoundApprox.

(80:20 Hex/EtOAc)
Visual Appearance
1-chloro-4-nitrobenzene 0.75 - 0.85UV Active (Dark spot)
This compound 0.35 - 0.45UV Active + Visible Yellow/Orange

Gradient Strategy:

  • Start with 100% Hexanes to elute the non-polar 1-chloro-4-nitrobenzene.

  • Ramp to 90:10 Hex/EtOAc to ensure all SM is removed.

  • Ramp to 80:20 Hex/EtOAc to elute the yellow product band.

Visualizing the Workflow

The following diagram illustrates the decision matrix for purification based on the crude purity profile.

PurificationWorkflow Start Crude Reaction Mixture Quench 1. Evaporate Isopropylamine 2. Partition (EtOAc / Water) Start->Quench Check Check TLC / NMR Quench->Check HighSM High SM Content (>10%) Check->HighSM Incomplete Rxn LowSM Low SM Content (<10%) Check->LowSM Good Conversion Column Flash Chromatography (Hex -> 20% EtOAc) HighSM->Column Recryst Recrystallization (Ethanol / Water) LowSM->Recryst Pure Pure this compound Column->Pure Recryst->Pure

Figure 1: Purification Decision Tree. High levels of starting material necessitate chromatography, while high-conversion reactions are best purified via recrystallization.

Summary of Physicochemical Properties

PropertyThis compound1-Chloro-4-nitrobenzeneImplication
Molecular Weight 180.21 g/mol 157.55 g/mol Product is heavier, elutes later.
Appearance Yellow/Orange SolidPale Yellow CrystalsVisual tracking on column is easy.
Solubility (Water) InsolubleInsolubleAqueous washes remove only salts/amine.
Solubility (EtOH) High (Hot), Low (Cold)High (Hot), Mod (Cold)Basis for recrystallization.
Basicity (

of

)
~ 1.5 - 2.0 (Est)NeutralAcid extraction requires pH < 1.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.
  • PubChem. Compound Summary for CID 7968, 1-Chloro-4-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Compound Summary for CID 6366, 4-Nitroaniline. (Reference for nitroaniline basicity/pKa trends). Available at: [Link]

Identifying and removing byproducts in N-Isopropyl-4-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Removal of Byproducts in Nucleophilic Aromatic Substitution (


)
Reference Ticket:  #SNA-ISO-4NO2
Assigned Scientist:  Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of N-isopropyl-4-nitroaniline (via the reaction of 1-chloro-4-nitrobenzene with isopropylamine) has yielded a product that is off-color, has a suppressed melting point, or shows impurity peaks in NMR.

This transformation relies on Nucleophilic Aromatic Substitution (


) .[1][2] While robust, this mechanism is sensitive to competitive hydrolysis and incomplete conversion.[1] This guide prioritizes the chemoselective elimination of the 4-nitrophenol byproduct , which is the most persistent impurity in this workflow.

Module 1: Reaction Optimization & Byproduct Prevention

FAQ 1.1: Why is my reaction stalling before completion?

Diagnosis: The reaction follows second-order kinetics (first order in both substrate and amine). As the reaction proceeds, HCl is generated. If you are using only 1 equivalent of isopropylamine, the amine will be protonated by the HCl byproduct to form isopropylammonium chloride, rendering it non-nucleophilic.

Corrective Protocol:

  • Stoichiometry: You must use at least 2.2 equivalents of isopropylamine. The first equivalent acts as the nucleophile; the second acts as the base (proton scavenger).

  • Alternative: Use an inorganic base like

    
     (2.0 equiv) to scavenge the acid, allowing you to use near-stoichiometric amounts of the expensive amine.
    
FAQ 1.2: Where is the yellow/orange "impurity" coming from?

Diagnosis: This is likely 4-Nitrophenol .[1] Root Cause: Water in your solvent or reagents.[1][3] The nitro group activates the ring for nucleophilic attack.[2] Hydroxide ions (


) generated from trace water and base are far smaller and often harder nucleophiles than isopropylamine.[1] They attack the ipso-carbon, displacing the chloride to form 4-nitrophenol.[1]

The Mechanism of Failure: The diagram below illustrates the competition between the desired amination and the parasitic hydrolysis.

ReactionPathways cluster_legend Pathway Legend SM 1-Chloro-4-nitrobenzene (Starting Material) Inter Meisenheimer Complex SM->Inter + Isopropylamine (Slow Step) Byprod 4-Nitrophenol (Critical Impurity) SM->Byprod + H2O / OH- (Hydrolysis) Prod This compound (Target) Inter->Prod - HCl key Solid Line: Desired Path Dashed Line: Parasitic Path

Figure 1: Competitive reaction pathways in


 synthesis. Hydrolysis (red path) occurs in the presence of moisture.

Module 2: Identification (The "What")

Before purification, you must confirm the identity of your impurities.

FAQ 2.1: How do I distinguish Product, SM, and Byproduct by NMR?

The aromatic region is diagnostic. All three compounds form AA'BB' systems (appearing as two doublets), but their chemical shifts differ significantly due to the electronic donating/withdrawing nature of the substituents.

Data Table: 1H-NMR Diagnostic Shifts (CDCl3, approx. ppm)

CompoundSubstituent EffectAromatic protons (Ortho to

)
Aromatic protons (Ortho to substituent)Distinctive Aliphatic Signal
1-Chloro-4-nitrobenzene (SM) Cl is weakly deactivating~ 8.20 (d)~ 7.55 (d)None
This compound (Product) Amine is strongly donating~ 8.10 (d)~ 6.55 (d) (Shifted Upfield)Septet (~3.7 ppm), Doublet (~1.2 ppm)
4-Nitrophenol (Byproduct) OH is donating~ 8.15 (d)~ 6.90 (d)Broad Singlet (OH)

Analyst Note: Look for the doublet at 6.55 ppm .[1] If you see a doublet at 6.90 ppm , you have phenol contamination.[1] If you see a doublet at 7.55 ppm , the reaction is incomplete.

FAQ 2.2: What is the best TLC system?

Mobile Phase: 20% Ethyl Acetate / 80% Hexanes.[1]

  • Starting Material (

    
     ~0.7):  Moves highest (least polar).
    
  • Product (

    
     ~0.4):  Middle spot (yellow).[1]
    
  • 4-Nitrophenol (

    
     ~0.2 - streak):  Moves slowest; often streaks due to acidity.[1]
    

Module 3: Purification & Removal (The "How")

FAQ 3.1: The "Basic Wash" Protocol (Critical Step)

Recrystallization alone often fails to remove trace 4-nitrophenol because it co-crystallizes with the product. You must exploit the acidity of the phenol (


 ~7.15) versus the amine product (non-acidic).

The Protocol:

  • Dissolve the crude reaction mixture in an organic solvent (Ethyl Acetate or Dichloromethane).

  • Wash 2x with 1M NaOH (aq).

    • Mechanism:[1][2][4][5][6] NaOH deprotonates 4-nitrophenol into 4-nitrophenoxide (anionic).[1]

    • Result: The deep yellow phenoxide partitions instantly into the aqueous layer .

    • Safety: The aqueous layer will turn bright yellow/orange.[1] This is normal.

  • Wash the organic layer with Brine (saturated NaCl) to remove trapped water.[1]

  • Dry over

    
    , filter, and evaporate.
    
FAQ 3.2: Recrystallization Guide

Once the phenol is removed via the basic wash, remove unreacted starting material via recrystallization.

  • Solvent System: Ethanol/Water (1:1 v/v) or pure Ethanol.[1]

  • Method:

    • Dissolve solid in minimal boiling Ethanol.

    • (Optional) Add hot water dropwise until slight turbidity persists, then add one drop of ethanol to clear it.[1]

    • Allow to cool slowly to Room Temperature, then to 4°C.

    • Filtration: Wash crystals with ice-cold 50% Ethanol.

Purification Decision Tree Follow this logic flow to ensure high purity.

WorkupLogic Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve Wash Wash with 1M NaOH Dissolve->Wash Sep Partition Layers Wash->Sep AqLayer Aqueous Layer (Contains 4-Nitrophenoxide) Sep->AqLayer Discard OrgLayer Organic Layer (Product + SM) Sep->OrgLayer Keep Dry Dry (MgSO4) & Evaporate OrgLayer->Dry Recryst Recrystallize (Ethanol/Water) Dry->Recryst Final Pure this compound Recryst->Final

Figure 2: Strategic purification workflow emphasizing the chemical removal of phenolic byproducts prior to recrystallization.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7475, 4-Nitroaniline (Analogous reactivity data). [Link]

  • Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems."[1] Chem. Rev.1951 , 49, 273.[1] (Foundational mechanism of

    
    ).
    
  • Booth, G. "Nitro Compounds, Aromatic."[1] In Ullmann's Encyclopedia of Industrial Chemistry; Wiley-VCH: Weinheim, 2000. (Industrial synthesis and impurity profiles).

Sources

Preventing the formation of dialkylated byproducts in aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Dialkylated Byproducts in Aniline Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Knowledge Base Audience: Synthetic Chemists, Process Development Scientists

The Core Issue: The "Over-Alkylation Paradox"

In the direct alkylation of primary anilines (


) to secondary anilines (

), the fundamental adversary is kinetics. The product (the secondary amine) is often more nucleophilic than the starting material (the primary amine) due to the inductive electron-donating effect of the newly added alkyl group.

Consequently, as the reaction proceeds, the alkylating agent begins to react preferentially with the product rather than the starting material, leading to a mixture of unreacted starting material, the desired mono-alkylated product, and the unwanted dialkylated byproduct.

Visualizing the Kinetic Trap

The following diagram illustrates the competitive kinetics where


 (rate of second alkylation) often exceeds 

(rate of first alkylation).

KineticTrap cluster_legend Kinetic Reality Start Primary Aniline (R-NH2) Mono Secondary Aniline (R-NH-R') [Target] Start->Mono k1 (Slow) Agent Alkylating Agent (R'-X) Agent->Mono Di Tertiary Aniline (R-N(R')2) [Byproduct] Agent->Di Mono->Di k2 (Fast) Enhanced Nucleophilicity Text If k2 > k1, dialkylation dominates. Goal: Make k1 >> k2 via method selection.

Figure 1: The kinetic competition in direct nucleophilic substitution (


). The secondary amine is activated, accelerating the second step.

Troubleshooting Guide & Protocols

Method A: Reductive Amination (The Gold Standard)

Best for: Synthesis of secondary amines where the alkyl group is available as an aldehyde or ketone. Mechanism: Formation of an imine/iminium ion followed by in-situ reduction.

Why it works: The intermediate imine is strictly mono-substituted. By choosing a reducing agent that reduces the imine faster than the aldehyde/ketone but slower than the iminium ion, we lock the stoichiometry at 1:1.

Recommended Reagent: Sodium Triacetoxyborohydride (STAB)

Unlike


, STAB (

) is mild and does not reduce aldehydes/ketones effectively, but rapidly reduces the iminium species formed upon aniline-aldehyde condensation.

Protocol (Standard Scale):

  • Stoichiometry: Dissolve Aniline (1.0 equiv) and Aldehyde (1.0–1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Reagent Addition: Add

    
     (1.4–1.5 equiv).
    
  • Catalysis (Optional): If reaction is sluggish, add Acetic Acid (1.0 equiv) to catalyze imine formation.

  • Time: Stir at room temperature for 1–4 hours.

  • Quench: Add aqueous saturated

    
    .
    

Data Comparison: Reducing Agent Selectivity

Reducing AgentReducing PowerRisk of DialkylationSide Reactions

HighModerateReduces aldehydes/ketones; requires imine pre-formation.

MediumLowToxic (Cyanide); requires pH control.

Ideal Very Low Highly selective for imines; tolerates many functional groups.
Method B: Optimized Alkylation (The "Cesium Effect")

Best for: When the alkyl group is only available as a halide (alkyl iodide/bromide) and reductive amination is impossible.

The Problem: In standard basic conditions (


), proton transfer between the product (secondary amine) and starting material (primary amine) equilibrates the mixture, allowing dialkylation.

The Solution: Use Cesium Hydroxide (CsOH) with Molecular Sieves (4Å) .

  • Mechanism: The cesium ion promotes the solubility of the base in organic media, while the molecular sieves remove water produced, preventing the hydration shell that hampers the nucleophile. This creates a "highly active" surface that favors the mono-alkylation kinetics.

Protocol (Salvatore Method):

  • Setup: Flame-dry glassware. Add activated 4Å Molecular Sieves.

  • Mix: Aniline (1.0 equiv) + Alkyl Halide (1.0 equiv) in DMF or Acetonitrile.

  • Base: Add CsOH·

    
     (1.2 equiv).
    
  • Condition: Stir vigorously at room temperature.

  • Note: Yields of mono-alkylated product typically exceed 85-90% with <5% dialkylation.

Method C: Protecting Group Strategy (The "Sure Thing")

Best for: Precious substrates where yield must be >95% and purification is difficult.

Workflow:

  • Protection: Convert Aniline to Sulfonamide (Nosyl or Tosyl protection). This renders the nitrogen non-nucleophilic after one alkylation.

  • Alkylation: Deprotonate sulfonamide (NaH) + Alkyl Halide -> Mono-alkylated sulfonamide.

  • Deprotection: Remove sulfonamide (Thiophenol/Base for Nosyl; Mg/MeOH for Tosyl).

Decision Matrix: Which Method to Choose?

Do not guess. Use this logic flow to determine the correct experimental setup.

DecisionMatrix cluster_note Recommendation Start Start: Target Molecule Q1 Is the alkyl group available as an Aldehyde/Ketone? Start->Q1 Yes1 Yes Q1->Yes1 No1 No (Halide only) Q1->No1 MethodA Method A: Reductive Amination (STAB) Yes1->MethodA Q2 Is the substrate base-sensitive? No1->Q2 MethodB Method B: CsOH + 4Å MS (Salvatore Protocol) No No Q2->No Yes Yes Q2->Yes MethodC Method C: Protecting Group (Sulfonamide) No->MethodB Yes->MethodC

Figure 2: Strategic decision tree for selecting the alkylation protocol.

Frequently Asked Questions (FAQ)

Q: I am using Method A (Reductive Amination) but the reaction stalled at the imine stage. No amine is forming.

  • Diagnostic: This often happens with electron-deficient anilines (e.g., nitro-aniline). The imine is formed but is not electron-rich enough to accept the hydride.

  • Fix: Add a Lewis Acid catalyst (

    
     or 
    
    
    
    ) or switch to a stronger reducing agent like
    
    
    after confirming imine formation via TLC.

Q: In Method B (


), I am still seeing 15% dialkylation. How do I stop it? 
  • Diagnostic: You likely have "hot spots" of high concentration or your equivalents are off.

  • Fix:

    • Use a syringe pump to add the alkyl halide slowly over 1 hour.

    • Use a slight excess of the aniline (1.5 equiv) rather than the alkyl halide. It is easier to separate starting material than dialkylated byproduct.

Q: Can I use Buchwald-Hartwig coupling for alkylation?

  • Answer: While Buchwald-Hartwig is primarily for arylation (making diphenylamines), Palladium-catalyzed N-alkylation is possible but often overkill. It requires specific ligands (like RuPhos or BrettPhos) to prevent

    
    -hydride elimination. Stick to Reductive Amination unless the substrate is extremely sterically hindered.
    

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link]

  • Salvatore, R. N., et al. (2001). "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Synthesis of Secondary Amines." Tetrahedron Letters. [Link]

  • Kalliokoski, T., et al. (2005). "Selectivity of Reductive Amination in the Synthesis of Secondary Amines." Journal of Combinatorial Chemistry. [Link]

Scaling up the synthesis of N-Isopropyl-4-nitroaniline for laboratory use

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Methodology

Welcome to the Scale-Up Support Center. You are likely transitioning from milligram-scale exploration to multigram or kilogram-scale production of N-Isopropyl-4-nitroaniline .

At this scale, the primary synthetic route shifts from "what works" to "what is safe and reproducible." We utilize the Nucleophilic Aromatic Substitution (SNAr) of 1-fluoro-4-nitrobenzene (or the chloro-analog) with isopropylamine. This route is selected for its high atom economy, predictable kinetics, and ease of purification compared to reductive amination routes which risk reducing the nitro group.

The "Golden Standard" Protocol (100g Scale)

Note: This protocol is designed for a 100g input of substrate. Scaling factors are linear, but heat transfer is non-linear.

ParameterSpecificationNote
Substrate 1-Fluoro-4-nitrobenzenePreferred over Chloro- analog for milder conditions (Ref 1).
Nucleophile Isopropylamine (2.5 - 3.0 equiv)Acts as both reactant and base to scavenge HF.
Solvent DMSO or AcetonitrileDMSO accelerates SNAr rates; MeCN allows easier solvent removal.
Temperature 60°C - 80°CStrict control required to prevent thermal runaway.
Reaction Time 4 - 6 HoursMonitor via HPLC/TLC.
Yield Target >90%Product precipitates as yellow needles.
Operational Workflow

The following diagram outlines the critical path for the synthesis, highlighting the specific unit operations required for scale-up.

SynthesisWorkflow Start Start: Reactor Setup (Inert Atmosphere) Reagents Charge Substrate & Solvent Start->Reagents Dosing Controlled Addition of Isopropylamine Reagents->Dosing  T < 30°C Reaction Heating (60-80°C) Stirring (Overhead) Dosing->Reaction  Exotherm Control IPC In-Process Control (TLC/HPLC) Reaction->IPC IPC->Reaction  Incomplete Quench Quench into Ice/Water IPC->Quench  Complete Filter Filtration & Washing Quench->Filter Dry Vacuum Drying (50°C) Filter->Dry

Figure 1: Critical Process Flow for the SNAr synthesis of this compound. Note the specific emphasis on controlled dosing.

Troubleshooting Center

This section addresses specific failure modes encountered during scale-up. Unlike small vials, large reactors do not dissipate heat instantly, and mixing efficiency varies.

Issue A: Thermal Runaway / Uncontrolled Exotherm

Symptom: Rapid temperature spike during isopropylamine addition; solvent refluxing vigorously. Root Cause: The SNAr reaction is exothermic. Adding the amine all at once (dumping) generates heat faster than the reactor jacket can remove it.

Corrective Action:

  • Stop Addition: Immediately halt the amine feed.

  • Maximize Cooling: Set jacket temperature to 10°C below internal temperature.

  • Protocol Adjustment: For scales >50g, you must use a dropping funnel or dosing pump. Add isopropylamine dropwise over 30–60 minutes, maintaining internal temperature

    
     during addition.
    
Issue B: "Oiling Out" During Quench

Symptom: Upon pouring the reaction mixture into water, the product forms a sticky, yellow/orange gum instead of a crystalline solid. Root Cause:

  • Temperature: The quench water was too warm, or the reaction mixture heated the water above the product's melting point (approx 100°C, but lower if impure).

  • Solvent Entrapment: Residual DMSO/DMF is keeping the product in a semi-dissolved state.

Corrective Action:

  • Seeding: Add a small crystal of pure this compound to the gum and scratch the vessel walls.

  • Cooling: Cool the slurry to 0–5°C and stir vigorously for 2 hours. The gum should harden.

  • Prevention: Always pour the reaction stream slowly into agitated ice water (3:1 volume ratio of water:reaction). Do not pour water into the reaction.

Issue C: Low Yield (<70%)

Symptom: Significant material loss or unreacted starting material. Root Cause Analysis:

YieldTroubleshooting Problem Low Yield Detected CheckSM Is Starting Material Present in Filtrate? Problem->CheckSM CheckpH Check pH of Mother Liquor CheckSM->CheckpH No Incomplete Incomplete Reaction CheckSM->Incomplete Yes Solubility Product Lost to Solubility CheckpH->Solubility pH < 7 Action1 Increase Temp or Reaction Time Incomplete->Action1 Action2 Use Fluoride substrate (More reactive) Incomplete->Action2 Action3 Add more water to quench Solubility->Action3 Action4 Cool to 0°C before filtering Solubility->Action4

Figure 2: Logic tree for diagnosing yield losses. The most common cause is high solubility in the quench mixture due to insufficient water volume.

Frequently Asked Questions (FAQs)

Q1: Can I substitute 1-Chloro-4-nitrobenzene for the Fluoro- analog to save cost? A: Yes, but with caveats. The C-Cl bond is stronger and the leaving group ability is poorer in SNAr contexts compared to C-F (due to the electronegativity of Fluorine stabilizing the transition state).

  • Adjustment: You will need to increase the reaction temperature to reflux (approx. 100–120°C) or use a sealed pressure vessel.

  • Trade-off: Higher temperatures increase the risk of side reactions (tars). For lab scale (<500g), the time savings of the Fluoro- analog usually outweigh the cost difference (Ref 2).

Q2: Why is the color of my product turning dark brown/red upon drying? A: This indicates oxidation or the presence of trace free amines.

  • Fix: Ensure the final wash during filtration is thorough (water followed by a small amount of cold ethanol). Dry the product in a vacuum oven at 50°C, strictly avoiding temperatures near the melting point in the presence of air. Store in amber glass.

Q3: What is the best solvent for recrystallization? A: If the crude product purity is <98%:

  • Ethanol/Water (80:20): Dissolve in hot ethanol, filter hot to remove insolubles, then add warm water until turbid. Cool slowly.

  • Toluene: Good for removing non-polar impurities, though yield may be slightly lower.

Q4: How do I handle the waste stream? A: The mother liquor contains excess isopropylamine, HF (as isopropylammonium fluoride), and DMSO.

  • Warning: Do not mix with strong oxidizers.

  • Disposal: Neutralize with dilute NaOH before disposal to prevent HF off-gassing, then treat as organic halogenated waste.

References

  • Mechanism of SNAr: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • Substrate Reactivity: PubChem. 1-Fluoro-4-nitrobenzene Compound Summary. Retrieved from [Link]

  • Product Data: PubChem. This compound Compound Summary. Retrieved from [Link]

  • Safety Guidelines: National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Techniques for drying and storing N-Isopropyl-4-nitroaniline to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist.

You are likely accessing this guide because you have observed instability—perhaps a darkening of your yellow crystalline solid or a depression in melting point—in your N-Isopropyl-4-nitroaniline (CAS: 2556-28-7) samples. While nitroanilines are generally robust, the N-isopropyl substitution introduces specific physicochemical vulnerabilities, particularly regarding lattice stability and oxidation susceptibility compared to the parent 4-nitroaniline.

This guide moves beyond basic "store in a cool place" advice. We will engineer a storage and drying protocol based on the molecule's specific thermodynamic limits (Melting Point: ~80°C) and photochemical sensitivity.

Module 1: The Drying Protocol (Critical Control Points)

The Most Common Failure Mode: Thermal decomposition during drying. Unlike the parent 4-nitroaniline (MP ~148°C), the N-isopropyl derivative has a significantly lower melting point (~78–82°C). Standard laboratory ovens set to 100°C will melt this compound, leading to fused "glass" formation and accelerated oxidative degradation.

Protocol: Low-Temperature Vacuum Desiccation

Objective: Remove residual solvent/moisture without thermally stressing the crystal lattice.

  • Pre-Drying (Buchner Funnel):

    • Maximize physical solvent removal. Press the filter cake with a latex sheet or heavy glass stopper to compress the cake and squeeze out mother liquor.

    • Why: Reducing solvent load decreases the time required under vacuum, minimizing thermal history.

  • Vacuum Oven Setup:

    • Temperature Limit: Set the oven to 40°C (Maximum 45°C) .

    • Vacuum Pressure: < 10 mbar.[1]

    • Desiccant Trap: Place a tray of

      
       (Phosphorus Pentoxide) or activated silica gel inside the oven chamber (if permitted) or in the vacuum line trap.
      
    • Why: The N-isopropyl group adds hydrophobicity, but residual water can hydrogen-bond to the nitro group, creating "caking" issues.

      
       chemically binds water, driving the equilibrium toward dryness.
      
  • Cycle Purging:

    • Do not hold static vacuum for 24 hours. Every 4 hours, backfill with Argon (Ar) or Nitrogen (

      
      ) , then re-evacuate.
      
    • Why: This "sweeps" heavy solvent vapors (like DCM or Ethyl Acetate) out of the crystal interstices more effectively than static vacuum.

Visualization: Drying Workflow Logic

DryingProtocol Start Wet Filter Cake Step1 Physical Compression (Buchner Funnel) Start->Step1 Step2 Vacuum Oven Setup (T_max = 45°C) Step1->Step2 Remove Bulk Solvent Step3 Inert Gas Backfill (Argon/N2 Cycles) Step2->Step3 Drive Equilibrium Step3->Step2 Repeat Cycle Decision QC Check: MP > 78°C? Step3->Decision After 12h Fail Recrystallize Decision->Fail No (Melting/Darkening) Success Storage (Amber Vial) Decision->Success Yes

Figure 1: Iterative drying workflow designed to prevent thermal fusion of the low-melting solid.

Module 2: Storage Architecture

Once dried, the compound must be protected from its three primary enemies: Photons, Oxygen, and Heat.

Photochemical Protection (The Amber Rule)

Nitroanilines are notorious for photo-oxidation . UV light excites the nitro group (


), facilitating radical formation that attacks the amine or the isopropyl C-H bond.
  • Requirement: Use Amber borosilicate glass vials (Type I).

  • Protocol: Wrap the vial in aluminum foil if storing in a lab with high-intensity fluorescent lighting or near windows.

The Inert Atmosphere

The secondary amine position (N-H) is susceptible to slow oxidation, leading to the formation of N-oxides or coupling products (azo/azoxy species) which appear as dark brown impurities.

  • Requirement: Headspace purge with Argon.

  • Why Argon? Argon is heavier than air and settles over the crystals, creating a more effective blanket than Nitrogen for solid storage.

Thermal Regulation
  • Standard: 2–8°C (Refrigerator).

  • Critical Warning: Allow the vial to warm to room temperature before opening.

  • Why: Opening a cold vial in humid lab air causes immediate condensation on the hygroscopic solid, ruining your drying efforts (Module 1).

Storage Condition Matrix
ParameterRecommended SettingCritical LimitMechanism of Failure
Temperature 2°C to 8°C> 50°CLattice fusion; accelerated oxidation.
Atmosphere Argon (Ar) OverlayAir (Oxygen)Radical oxidation of amine; darkening.
Container Amber Glass + Teflon CapClear GlassPhotolytic degradation (UV sensitivity).
Humidity Desiccator Cabinet> 60% RHHydrolysis of impurities; caking.

Module 3: Troubleshooting Guide

Scenario: "My sample has turned from yellow to dark brown."

  • Diagnosis: Surface Photo-oxidation.

  • Root Cause: Exposure to UV light has generated surface quinoid-type species.

  • Remedy:

    • Perform a recrystallization using Ethanol/Water or Methanol.

    • Filter while warm (if using activated charcoal to strip color).

    • Dry strictly according to Module 1.

Scenario: "The material is sticky or fused into a glass."

  • Diagnosis: Thermal Excursion.

  • Root Cause: The drying oven was likely set > 60°C, or the sample was stored in a hot warehouse. The compound exceeded its melting point (~80°C) and solidified as an amorphous mass.

  • Remedy:

    • Redissolve in minimal hot ethanol.

    • Cool slowly to induce proper lattice formation (crystallization).

    • Amorphous solids trap solvent; crystalline lattices exclude it.

Scenario: "Melting point is 70–75°C (Depressed)."

  • Diagnosis: Solvent Entrapment.

  • Root Cause: The N-isopropyl group creates steric bulk that can trap solvent molecules in the lattice.

  • Remedy: Grind the sample into a fine powder (increase surface area) and repeat Module 1 (Vacuum Drying) with frequent Argon backfilling.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use a desiccator with silica gel instead of a vacuum oven? A: Yes, but it is slower. Because this compound is a solid with a relatively low vapor pressure, vacuum is preferred to "pull" solvent out. If using a static desiccator, use high-vacuum grease on the seal and keep it in the dark.

Q2: Why is the N-isopropyl derivative more sensitive than 4-nitroaniline? A: It is a matter of sterics and electronics . The isopropyl group is an electron-donating group (inductive effect), which slightly increases the electron density on the amine nitrogen compared to the unsubstituted parent. This makes the amine slightly more reactive toward oxidation. Furthermore, the lower melting point makes the crystal lattice less rigid, allowing easier diffusion of oxygen and moisture into the bulk solid.

Q3: Is this compound hygroscopic? A: Moderately. While the nitro group is polar, the isopropyl group adds lipophilicity. However, if the sample contains residual salts (from synthesis), it will pull moisture aggressively. Always wash your crude filter cake thoroughly with water to remove salts before the final solvent wash.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7475, 4-Nitroaniline (and derivatives). Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Validation & Comparative

Comparison of spectroscopic data of N-Isopropyl-4-nitroaniline and 4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 4-Nitroaniline (PNA) and its N-alkylated derivative, N-Isopropyl-4-nitroaniline (N-IPNA) . Targeted at researchers in organic synthesis and materials science, this document analyzes the impact of the N-isopropyl group on the physicochemical and spectroscopic properties of the nitroaniline scaffold.

The introduction of the isopropyl group induces significant changes in the crystal lattice energy (lowering melting point) and alters the intramolecular charge transfer (ICT) characteristics, resulting in distinct solvatochromic behaviors useful for probing solvent polarity.

Physicochemical Profile Comparison

The structural modification from a primary amine (PNA) to a secondary amine with a bulky isopropyl group (N-IPNA) disrupts the hydrogen bonding network in the solid state, leading to a marked decrease in melting point.

Property4-Nitroaniline (PNA)This compound (N-IPNA)
CAS Number 100-01-625186-43-0
Molecular Formula


Molecular Weight 138.12 g/mol 180.20 g/mol
Physical State Yellow crystalline powderOrange solid (or oil if impure)
Melting Point 146 – 149 °C [1]81 – 86 °C [2][3]
Solubility Soluble in ethanol, ether; slightly soluble in waterSoluble in DCM, ethyl acetate, ethanol

Spectroscopic Analysis

UV-Vis Spectroscopy & Solvatochromism

Both compounds exhibit strong Intramolecular Charge Transfer (ICT) from the electron-donating amine to the electron-withdrawing nitro group.

  • 4-Nitroaniline: Exhibits a

    
     typically around 380 nm  in ethanol. It is a standard solvatochromic probe; its absorption red-shifts significantly in polar hydrogen-bond acceptor solvents.
    
  • This compound: The isopropyl group exerts a +I (inductive) effect , increasing the electron density on the nitrogen lone pair. This raises the energy of the HOMO, narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift relative to PNA. Consequently, N-IPNA appears orange compared to the yellow PNA.

Key Mechanism: While the isopropyl group is electron-donating, its steric bulk can occasionally induce a twist in the


 bond, potentially reducing orbital overlap (steric inhibition of resonance). However, in mono-alkylation, the electronic donation usually dominates, maintaining the planar ICT character.
Infrared (IR) Spectroscopy

The most diagnostic difference lies in the N-H stretching region.

Functional Group4-Nitroaniline (Primary Amine)This compound (Secondary Amine)
N-H Stretching Two bands (Asymmetric & Symmetric)~3480 cm⁻¹ and ~3360 cm⁻¹One band (N-H stretch)~3350–3400 cm⁻¹
C-H (Aliphatic) Weak/Absent (Aromatic C-H only)Strong bands 2960–2850 cm⁻¹ (Isopropyl

)
NO₂ Stretching ~1500 cm⁻¹ (Asym) & 1330 cm⁻¹ (Sym)Similar frequencies (shifted slightly by +I effect)
Nuclear Magnetic Resonance (NMR)

 NMR provides the definitive structural proof.

4-Nitroaniline (


): 
  • 
     8.10 ppm (d, 2H):  Protons ortho to 
    
    
    
    .
  • 
     6.65 ppm (d, 2H):  Protons ortho to 
    
    
    
    .
  • 
     ~4.30 ppm (br s, 2H): 
    
    
    
    protons (Chemical shift varies with concentration/solvent).

This compound (


): 
  • 
     8.08 ppm (d, 2H):  Protons ortho to 
    
    
    
    (Deshielded).
  • 
     6.50 ppm (d, 2H):  Protons ortho to 
    
    
    
    (Shielded by increased electron density).
  • 
     4.40 ppm (br s, 1H): 
    
    
    
    proton.
  • 
     3.75 ppm (septet, 1H):  Isopropyl methine (
    
    
    
    ).
  • 
     1.28 ppm (d, 6H):  Isopropyl methyls (
    
    
    
    ).

Visualizing Electronic Effects & Synthesis

Diagram 1: Synthesis & Characterization Workflow

This workflow illustrates the standard laboratory route to N-IPNA via Nucleophilic Aromatic Substitution (


), a common method to bypass the poly-alkylation issues of direct aniline alkylation.

SynthesisWorkflow Start 4-Fluoronitrobenzene (Starting Material) Reaction SNAr Reaction (K2CO3, DMF, Reflux) Start->Reaction Reagent Isopropylamine (Nucleophile) Reagent->Reaction Workup Workup (Extraction EtOAc/H2O) Reaction->Workup 4-6 Hours Product Crude this compound Workup->Product Purify Recrystallization (Ethanol/Water) Product->Purify Final Pure N-IPNA (Orange Solid, mp 81-86°C) Purify->Final Yield >85%

Caption: Synthesis of this compound via SNAr substitution of 4-fluoronitrobenzene.

Diagram 2: Electronic Resonance Comparison

The following diagram contrasts the resonance contributors. N-IPNA's isopropyl group stabilizes the amine cation character inductively, enhancing the "push-pull" nature of the chromophore.

Resonance cluster_0 4-Nitroaniline (PNA) cluster_1 This compound (N-IPNA) PNA_Neutral Neutral Form H2N-Ph-NO2 PNA_Zwitt Zwitterionic Form (+)H2N=Ph=NO2(-) PNA_Neutral->PNA_Zwitt ICT IPNA_Neutral Neutral Form (iPr)HN-Ph-NO2 IPNA_Zwitt Zwitterionic Form (+)H(iPr)N=Ph=NO2(-) Stabilized by +I effect of iPr IPNA_Neutral->IPNA_Zwitt Enhanced ICT

Caption: Comparison of Intramolecular Charge Transfer (ICT) resonance structures.

Experimental Protocols

Synthesis of this compound

Objective: Prepare analytical standard N-IPNA from 1-fluoro-4-nitrobenzene.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactants: Add 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol), isopropylamine (1.2 mL, 15 mmol), and potassium carbonate (

    
    , 2.0 g) to 20 mL of DMF (Dimethylformamide).
    
    • Note: 4-Chloronitrobenzene can be used but requires higher temperatures/longer times due to the poorer leaving group ability of chloride vs fluoride in

      
      .
      
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes).

  • Workup: Pour the reaction mixture into 100 mL of ice water. The product will precipitate as an orange solid.

  • Extraction: If oil forms, extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain bright orange needles.

  • Validation: Confirm melting point (Target: 81–86°C).

UV-Vis Solvatochromic Shift Measurement

Objective: Quantify the bathochromic shift.

  • Stock Solutions: Prepare 1.0 mM stock solutions of PNA and N-IPNA in Ethanol.

  • Dilution: Dilute 50

    
     of stock into 3 mL of solvent (Ethanol, Dichloromethane, and Hexane).
    
  • Measurement: Record absorbance from 250 nm to 500 nm against a solvent blank.

  • Analysis: Note

    
    . Expect N-IPNA to be red-shifted by 10–20 nm compared to PNA in the same solvent.
    

References

  • Sigma-Aldrich. 4-Nitroaniline Product Specification. Link

  • CAS Common Chemistry.[1] N-(1-Methylethyl)-4-nitrobenzenamine (CAS 25186-43-0).[1] American Chemical Society.[1] Link

  • ChemScene. Safety Data Sheet: this compound. Link

  • Watts, A. et al. "Structure-Function Relationships in Single-Molecule Rectification by N-phenylbenzamide Derivatives." Royal Society of Chemistry, 2016. (Provides NMR data for N-isopropyl derivatives). Link

  • National Institute of Standards and Technology (NIST). UV-Vis Database for Nitroanilines. Link

Sources

Comparative study of the electronic properties of N-alkyl-4-nitroanilines.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-alkyl-4-nitroanilines represent a canonical class of "push-pull" chromophores essential to the development of non-linear optical (NLO) materials and solvatochromic probes. This guide provides a technical comparison of the parent compound, 4-Nitroaniline (PNA) , against its alkylated derivatives: N-methyl-4-nitroaniline (NMNA) and N,N-dimethyl-4-nitroaniline (DMNA) .

From a drug development and materials science perspective, the alkylation of the amine tail is not merely a structural modification; it is a "tuning knob" for the Intramolecular Charge Transfer (ICT) state. Increasing the alkyl chain length or substitution degree enhances the electron-donating capacity (+I effect), resulting in significant bathochromic shifts and increased hyperpolarizability (


). However, this comes at the cost of potential steric hindrance which can disrupt planarity—a critical factor for crystal packing and bulk NLO response.[1]

Part 1: Theoretical Framework & Mechanism[1]

The electronic behavior of these molecules is governed by the Donor-


-Acceptor (D-

-A) architecture. The amino group acts as the donor, the benzene ring as the conjugated bridge, and the nitro group as the acceptor.
The Alkylation Effect

Substituting the amine hydrogens with alkyl groups (Methyl, Ethyl, etc.) introduces two competing effects:[1]

  • Inductive Stabilization (+I): Alkyl groups donate electron density to the nitrogen, stabilizing the positive charge in the zwitterionic excited state.[1] This lowers the energy gap between the HOMO and LUMO, causing a red shift in absorption.[1]

  • Steric Inhibition of Resonance: Bulky alkyl groups can force the amine nitrogen to twist out of the phenyl ring's plane.[1][2] If the twist angle is significant, the

    
    -orbital overlap is broken, quenching the charge transfer.
    
Diagram 1: Intramolecular Charge Transfer (ICT) Mechanism

The following diagram illustrates the energy flow and the impact of alkylation on the HOMO-LUMO gap.

ICT_Mechanism Donor Donor (Amine) High Electron Density Bridge π-Conjugated Bridge (Benzene Ring) Donor->Bridge electron injection Effect Alkylation Effect: 1. Stabilizes Charge Separation 2. Lowers HOMO-LUMO Gap Donor->Effect +Alkyl Group Acceptor Acceptor (Nitro) Electron Withdrawing Bridge->Acceptor charge transfer Effect->Acceptor Enhanced Dipole

Caption: The D-π-A push-pull mechanism. Alkylation at the donor site enhances electron injection, stabilizing the zwitterionic state and increasing the molecular dipole.

Part 2: Comparative Electronic Characterization

The following data synthesizes experimental results for the PNA series. Note the progression in absorption maxima and dipole moments as the donor strength increases.[1]

Table 1: Electronic Property Comparison

Data collected in Ethanol (polar protic solvent) at 298 K.[1]

CompoundStructure

(nm)
Dipole Moment (

, D)
Crystal System (NLO Status)
4-Nitroaniline (PNA)

373~6.2Centrosymmetric (Inactive)
N-Methyl-4-nitroaniline (NMNA)

385~6.9Polymorphic (Often Inactive)
N,N-Dimethyl-4-nitroaniline (DMNA)

4007.95Monoclinic

(Active)

Key Insight: While DMNA exhibits the strongest molecular non-linearity (highest


 and 

), its utility in bulk NLO applications depends entirely on its crystal packing.[1] PNA crystallizes in a centrosymmetric space group, cancelling out its bulk second-order non-linearity (

).[1] DMNA, however, crystallizes in the non-centrosymmetric space group

, making it SHG active.

Part 3: Experimental Protocols

To validate these properties in your own lab, follow these standardized protocols.

Protocol A: Solvatochromic Shift Measurement

This experiment quantifies the sensitivity of the chromophore to solvent polarity, providing an estimate of the ground-to-excited state dipole change (


).

Reagents:

  • Analyte (PNA, NMNA, or DMNA)

  • Solvent Set: Cyclohexane (Non-polar), Dichloromethane (Polar aprotic), Ethanol (Polar protic).[1]

Workflow:

  • Stock Preparation: Dissolve 1 mg of analyte in 10 mL of Acetone (intermediate solvent).

  • Aliquot Drying: Transfer 100

    
    L of stock to 3 separate vials and evaporate the acetone under 
    
    
    
    flow.
  • Solvation: Re-dissolve each residue in 3 mL of the respective test solvents. Target concentration:

    
     M.
    
  • Scanning: Record UV-Vis spectra from 250 nm to 500 nm.

  • Analysis: Plot

    
     (wavenumber) vs. the Kamlet-Taft 
    
    
    
    parameter of the solvent.[1]
Diagram 2: Solvatochromic Experimental Workflow

Solvatochromism Start Start: Solid Analyte Stock Prepare Stock Soln (Acetone) Start->Stock Split Aliquot & Evaporate Stock->Split Solv1 Solvent A (Non-Polar) Split->Solv1 Solv2 Solvent B (Polar Aprotic) Split->Solv2 Solv3 Solvent C (Polar Protic) Split->Solv3 Measure UV-Vis Spectroscopy (250-500 nm) Solv1->Measure Solv2->Measure Solv3->Measure Data Extract λ_max Measure->Data Plot Plot vs Kamlet-Taft π* Data->Plot

Caption: Workflow for determining solvatochromic shifts. The shift magnitude correlates with the ICT strength.

Protocol B: Kurtz-Perry Powder Technique (SHG Screening)

This is the industry standard for rapidly determining if a modified N-alkyl derivative has crystallized in a non-centrosymmetric (SHG-active) lattice.

Prerequisites:

  • Q-switched Nd:YAG laser (1064 nm).[1]

  • Reference standard: Urea or KDP (Potassium Dihydrogen Phosphate).[1]

Steps:

  • Sample Prep: Grind the crystalline sample into a fine powder. Sieve to uniform particle size (e.g., 100-150

    
    m).[1]
    
  • Loading: Pack the powder into a capillary tube.

  • Irradiation: Direct the 1064 nm laser pulse onto the capillary.[1]

  • Detection: Use a photomultiplier tube (PMT) with a 532 nm bandpass filter to detect the Second Harmonic signal (green light).[1]

  • Comparison: Compare the intensity (

    
    ) to the Urea reference.[1]
    
    • If

      
      : The crystal is centrosymmetric (e.g., PNA).[1]
      
    • If

      
      : The crystal is non-centrosymmetric (e.g., DMNA).[1]
      

Part 4: Structural Implications & Causality

Why does alkylation change the crystal packing?

  • Hydrogen Bonding: PNA has two amino hydrogens (

    
    ).[1] These form strong intermolecular hydrogen bonds with the nitro oxygens of neighboring molecules, often directing the crystal into a centrosymmetric head-to-tail arrangement to maximize electrostatic stability.
    
  • Steric Disruption: In DMNA (

    
    ), the hydrogen bond donors are removed.[1] The crystal packing is now governed by dipole-dipole interactions and van der Waals forces between the methyl groups and the ring. This "slippage" often breaks the centrosymmetry, allowing the macroscopic NLO response to manifest.[1]
    

Application Note: For drug development, the N-alkyl derivatives show increased lipophilicity (LogP) compared to PNA.[1] This alters membrane permeability but also increases toxicity risks (methemoglobinemia) due to the enhanced metabolic stability of the N-alkyl group against N-oxidation.

References

  • Hyperpolarizability of Organic Molecules: Oudar, J. L., & Chemla, D. S. (1977).[1] Hyperpolarizabilities of the nitroanilines and their relations to the excited state dipole moment. Journal of Chemical Physics. Link[1]

  • Kurtz-Perry Method: Kurtz, S. K., & Perry, T. T. (1968).[1][3] A Powder Technique for the Evaluation of Nonlinear Optical Materials.[1][3][4][5] Journal of Applied Physics. Link[1]

  • Crystal Structure of DMNA: Mak, T. C. W., & Trotter, J. (1965).[1] The crystal structure of N,N-dimethyl-p-nitroaniline. Acta Crystallographica. Link[1]

  • Solvatochromism Data: Reichardt, C. (1994).[1] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. Link[1]

Sources

N-Isopropyl-4-nitroaniline vs. N-ethyl-4-nitroaniline in NLO applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of N-Isopropyl-4-nitroaniline (IPNA) and N-Ethyl-4-nitroaniline (ENA) for Nonlinear Optical (NLO) applications.[1]

Executive Summary: Both IPNA and ENA are "push-pull" chromophores possessing high molecular hyperpolarizability (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


).[2] However, in their pure crystalline forms, they typically adopt centrosymmetric packing  (space group ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

or similar), rendering them macroscopically inactive for Second Harmonic Generation (SHG).[2]
  • N-Ethyl-4-nitroaniline (ENA): Offers higher thermal stability (MP: ~96–98°C) and is a proven candidate for binary mixed crystals (e.g., with p-nitroaniline) to induce non-centrosymmetry.[1][2]

  • This compound (IPNA): Features a lower melting point (~81–82°C) and increased steric bulk.[1] Its primary utility lies in guest-host polymer systems where its bulky isopropyl group prevents chromophore aggregation more effectively than the ethyl group.[1]

Part 1: Molecular Architecture & NLO Mechanism[2]

The "Push-Pull" Chromophore

Both molecules rely on the classic


 architecture:
  • Donor (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Amino group (
    
    
    
    ).[2]
  • Bridge (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Benzene ring.[2]
    
  • Acceptor (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Nitro group (
    
    
    
    ).[2]

Mechanism: The strong Charge Transfer (CT) transition along the molecular axis generates a large change in dipole moment (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) upon excitation, driving the microscopic second-order polarizability (

).[2]
Electronic vs. Steric Trade-offs
FeatureN-Ethyl (ENA) N-Isopropyl (IPNA) Impact on NLO
Inductive Effect ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Moderate)

(Stronger)
IPNA theoretically has higher electron density at the donor, slightly increasing

.[2]
Steric Bulk LowHighIPNA's bulk can twist the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

bond, reducing

-orbital overlap and potentially lowering

despite the inductive gain.[2]
Dipole Moment ~6.9 D~7.1 DHigher dipole in IPNA aids in electric field poling efficiency in polymers.[1][2]

Part 2: Crystal Engineering & Macroscopic Properties[1]

The Centrosymmetry Trap: Unlike 2-methyl-4-nitroaniline (MNA) , where the substituent is on the ring to force chiral packing, N-alkyl substituents often fail to break centrosymmetry in pure crystals.[1][2] The strong dipole moments drive the molecules to stack in anti-parallel pairs to minimize energy, canceling out the macroscopic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 susceptibility.[2]
Crystallographic Data[1][2]
  • ENA: Crystallizes in a centrosymmetric lattice (inactive).[1][2] However, it forms non-centrosymmetric mixed crystals when doped with p-nitroaniline (pNA) at specific ratios (e.g., 2:3), yielding SHG signals ~100x that of Urea.[1][2]

  • IPNA: Typically centrosymmetric/inactive in pure form.[1][2] Its lower lattice energy (suggested by lower MP) makes it an excellent candidate for Guest-Host Polymers (e.g., PMMA doping), where the isopropyl group acts as a "spacer" to reduce dipolar aggregation.[1][2]

NLO_Engineering cluster_0 Molecular Level cluster_1 Macroscopic Assembly (The Problem) cluster_2 Engineering Solution Chromophore Push-Pull Molecule (High β) Dipole Strong Dipole Moment Chromophore->Dipole Packing Crystal Packing Dipole->Packing Strategy Symmetry Breaking Dipole->Strategy Centro Centrosymmetric (Anti-Parallel) Packing->Centro Pure Crystal Result_Fail SHG Inactive (χ² = 0) Centro->Result_Fail Method1 Binary Mixing (ENA + pNA) Strategy->Method1 Method2 Polymer Poling (IPNA + PMMA) Strategy->Method2 Result_Success SHG Active (High χ²) Method1->Result_Success Method2->Result_Success

Figure 1: The logic flow from molecular potential to macroscopic NLO failure (pure crystal) and engineered success.

Part 3: Physicochemical Stability[2]

PropertyN-Ethyl-4-nitroaniline This compound Implication
Melting Point 96 – 98 °C 81 – 82 °C ENA is superior for high-power laser applications requiring thermal resistance.[1][2]
Solubility High in Acetone/EthanolHigh in Acetone/EthanolBoth are easily processable for thin-film deposition.[1][2]
Color Yellow / Purple-BlackYellow / Green-YellowAbsorption cut-off is similar (~400-450nm); transparent in NIR.[1][2]

Part 4: Experimental Protocols

Synthesis (Self-Validating Protocol)

Objective: Synthesize N-alkyl-4-nitroaniline via Nucleophilic Aromatic Substitution.

  • Reagents: 1-Chloro-4-nitrobenzene (1.0 eq), Alkylamine (Ethylamine or Isopropylamine, 3.0 eq), Ethanol (Solvent).[1][2]

  • Reaction: Reflux the mixture in ethanol for 8–12 hours. The excess amine acts as a base to neutralize HCl.[1][2]

  • Work-up: Pour reaction mixture into ice-cold water. The product precipitates as a yellow solid.[1][2]

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Validation (Checkpoint):

    • ENA: Check MP.[1][2] Target: 96–98°C.[1][2]

    • IPNA:[2] Check MP.[1][2] Target: 81–82°C.[1][2][3]

    • NMR: Confirm disappearance of N-H peak of starting amine and shift of aromatic protons.[1][2]

Kurtz-Perry Powder Test (NLO Screening)

Objective: Determine macroscopic SHG efficiency relative to a standard (Urea or KDP).

  • Preparation: Grind the recrystallized sample into a fine powder (graded sieves: 75–150

    
    ).
    
  • Setup: Pack powder into a capillary tube.

  • Excitation: Irradiate with a Q-switched Nd:YAG laser (1064 nm).

  • Detection: Measure the backscattered light at 532 nm (Green) using a photomultiplier tube behind a monochromator.[1][2]

  • Result Interpretation:

    • Signal ≈ 0: Centrosymmetric (Likely result for pure ENA/IPNA).[1][2]

    • Signal > Urea: Non-centrosymmetric (Success).[1][2]

Experimental_Workflow Start Start: p-Chloronitrobenzene Synth Nucleophilic Substitution (+ Alkylamine) Start->Synth Crude Precipitation in Ice Water Synth->Crude Pure Recrystallization (EtOH) Crude->Pure Check MP Checkpoint (ENA: 96°C, IPNA: 81°C) Pure->Check Check->Synth Fail (Retry) Test Kurtz-Perry Powder Test (1064nm -> 532nm) Check->Test Pass

Figure 2: Synthesis and validation workflow for N-alkyl-4-nitroanilines.

References

  • ChemicalBook. (2024).[1][2] this compound Properties and Melting Point Data. Link

  • Matsushima, R., et al. (1993).[1][2] "Second-harmonic generation from mixed crystals of p-nitroaniline." Journal of Materials Chemistry. (Demonstrates ENA binary mixtures). Link

  • Okamoto, N., et al. (1991).[1][2] "Second harmonic generation in the binary system of

    
    -conjugated compounds." Journal of Applied Physics. (Specific data on PNA/ENA systems). Link
    
  • PubChem. (2024).[1][2] N-Ethyl-4-nitroaniline Compound Summary. National Library of Medicine.[1][2] Link

  • Nalwa, H. S., & Miyata, S. (1996).[1][2] Nonlinear Optics of Organic Molecules and Polymers. CRC Press.[1][2] (Foundational text on pNA derivatives and centrosymmetry).

Sources

Purity assessment of synthesized N-Isopropyl-4-nitroaniline by melting point and DSC

Author: BenchChem Technical Support Team. Date: February 2026

Methodology Comparison: Capillary Melting Point vs. Differential Scanning Calorimetry (DSC)

Executive Summary & Technical Context[1][2][3][4][5]

N-Isopropyl-4-nitroaniline (CAS 25186-43-0) is a critical secondary amine intermediate, frequently employed in the synthesis of azo dyes, antioxidants, and pharmaceutical building blocks. Its synthesis—typically via the nucleophilic aromatic substitution of 4-nitrochlorobenzene or the N-alkylation of 4-nitroaniline—often yields byproducts such as unreacted starting materials or bis-alkylated impurities.

Accurate purity assessment is non-negotiable. While Capillary Melting Point (MP) remains the standard for rapid benchtop screening, it suffers from subjective visual endpoint determination and thermodynamic insensitivity. Differential Scanning Calorimetry (DSC) offers a superior, quantitative alternative based on the van't Hoff equation, providing not just a melting range but a molar purity percentage.

This guide objectively compares both methods, providing validated protocols to ensure data integrity in your characterization workflow.

Physicochemical Baseline

Before assessing purity, one must establish the reference data for the target compound.

PropertyValueNotes
Compound This compoundSecondary Amine / Nitro-aromatic
CAS Number 25186-43-0
Molecular Weight 180.21 g/mol
Literature Melting Point 81–82 °C Significantly lower than parent 4-nitroaniline (146–149 °C) due to disruption of intermolecular H-bonding.
Appearance Yellow Crystalline SolidColor intensity can indicate oxidation or impurities.

Method A: Capillary Melting Point (The Screening Tool)

Principle & Limitations

The capillary method relies on the colligative property of melting point depression. Impurities disrupt the crystal lattice, lowering the melting point and broadening the range (the difference between the onset of melting and the "clear point").

  • Pros: Low cost, rapid, minimal training required.

  • Cons: Subjective (visual detection), cannot quantify molar purity, prone to "sintering" errors where solid-state transitions are mistaken for melting.

Validated Protocol

Equipment: Digital Melting Point Apparatus (e.g., Mettler Toledo MP series or equivalent).

  • Sample Prep: Dry the synthesized this compound under vacuum at 40°C for 4 hours to remove solvent residues (solvents act as impurities, artificially depressing MP).

  • Loading: Grind the sample to a fine powder. Fill the capillary to a height of 2–3 mm. Compact the sample by tapping to eliminate air pockets.

  • Ramp 1 (Fast): Heat at 10°C/min to 70°C to estimate the onset.

  • Ramp 2 (Measurement): Cool to 65°C. Heat at 1.0°C/min .

    • Note: High ramp rates (>2°C/min) cause thermal lag, resulting in artificially high observed melting points.

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet.
      
    • 
      : Complete disappearance of solid.
      
Data Interpretation
  • High Purity: Range < 1.0°C (e.g., 81.2 – 81.8 °C).

  • Low Purity: Range > 2.0°C or significant depression (e.g., 76.0 – 79.5 °C).

Method B: DSC Purity Determination (The Quantitative Standard)

Principle: The Van't Hoff Equation

DSC measures the heat flow into the sample as a function of temperature. For a pure crystalline material, melting is an endothermic event that follows the van't Hoff equation for melting point depression:



Where:

  • 
     = Sample Temperature
    
  • 
     = Melting point of 100% pure substance
    
  • 
     = Gas Constant
    
  • 
     = Mole fraction of impurity
    
  • 
     = Enthalpy of fusion[1]
    
  • 
     = Fraction of sample melted
    

By plotting


 vs. 

, the slope allows for the calculation of

(impurity level), yielding a quantitative purity value (e.g., 98.5 mol%).
Validated Protocol (ASTM E928 Aligned)

Equipment: Heat Flux or Power Compensation DSC (e.g., TA Instruments Discovery or PerkinElmer DSC 8000).

  • Calibration: Calibrate temperature and enthalpy using high-purity Indium (

    
     = 156.6°C) and Zinc (
    
    
    
    = 419.5°C).
  • Sample Prep: Weigh 1–3 mg of this compound into a standard aluminum pan.

    • Critical: Ensure good thermal contact between the crystal and the pan bottom.

    • Sealing: Hermetically seal (crimped) to prevent sublimation, which is common with nitro-aromatics.

  • Method:

    • Equilibrate at 40°C.

    • Ramp 0.5°C/min or 1.0°C/min to 100°C.

    • Note: Slow ramp rates are essential to maintain thermodynamic equilibrium required by the van't Hoff equation.

  • Analysis:

    • Integrate the melting peak to find total Area (

      
      ).
      
    • Use the software's "Purity" routine to calculate partial areas at 10%, 20%... 50% of the peak.

    • Generate the

      
       plot.
      
    • Apply "Linearization Correction" if the curve bows (corrects for undetected pre-melting).

DSC Workflow Diagram

DSC_Workflow Start Sample: this compound Weigh Weigh 1-3 mg into Al Pan (Hermetic Seal) Start->Weigh Equilibrate Equilibrate at 40°C Weigh->Equilibrate Ramp Ramp 0.5°C/min to 100°C Equilibrate->Ramp Integration Integrate Endotherm (Calculate Enthalpy) Ramp->Integration Raw Heat Flow Data VantHoff Apply Van't Hoff Equation (Plot Ts vs 1/F) Integration->VantHoff Partial Area Analysis Result Output: Mol% Purity & Theoretical T0 VantHoff->Result

Figure 1: Step-by-step workflow for DSC purity determination, emphasizing the critical slow ramp rate and hermetic sealing.

Comparative Analysis: Which Method to Use?

The following table summarizes the performance of both methods when applied to this compound.

FeatureCapillary Melting PointDSC (Van't Hoff)
Primary Output Temperature Range (

)
Molar Purity (%) & Enthalpy (

)
Precision


Sample Size ~5–10 mg1–3 mg
Time per Run 15–20 mins45–60 mins (due to slow ramp)
Impurity ID Qualitative (Depression = Impurity)Diagnostic (Eutectic detection)
Cost LowHigh (Instrument + Consumables)
Best Use Case Routine reaction monitoringFinal Product Certification / CoA
Decision Logic for Researchers

Decision_Tree Start Need Purity Check Stage Synthesis Stage? Start->Stage Crude Crude / In-Process Stage->Crude Final Final Isolated Product Stage->Final Capillary Method: Capillary MP Goal: Quick Check Crude->Capillary DSC Method: DSC Goal: Certification (>98%) Final->DSC Check Is Range < 1°C? Capillary->Check Recryst Recrystallize Check->Recryst No Proceed Proceed to DSC Check->Proceed Yes

Figure 2: Decision matrix for selecting the appropriate purity assessment method based on synthesis stage.

Conclusion and Recommendations

For This compound , relying solely on capillary melting point is insufficient for high-stakes applications (e.g., pharmaceutical synthesis) because it cannot distinguish between moisture artifacts and structural impurities.

  • Use Capillary MP for real-time monitoring of the recrystallization process. Look for the target range of 81–82 °C .

  • Use DSC for the final Certificate of Analysis (CoA). A purity >99.0 mol% by DSC confirms the removal of the parent amine (4-nitroaniline) and other eutectic impurities.

Critical Safety Note: Nitroanilines are toxic and potentially explosive if heated under confinement without pressure relief. While DSC pans are sealed, ensure sample size is small (<3 mg) to mitigate energetic decomposition risks.

References

  • Fisher Scientific. this compound, 97+%, Thermo Scientific.[2] Retrieved from [Link][2][3]

  • ASTM International. ASTM E928 - Standard Test Method for Purity by Differential Scanning Calorimetry. Retrieved from [Link]

  • Mettler Toledo. Melting Point Determination: Principle and Method. Retrieved from [Link]

  • TA Instruments. Purity Determination by DSC. Thermal Analysis Application Note. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 4-Nitroaniline Physical Properties. WebBook. Retrieved from [Link]

Sources

Structural Validation of N-Isopropyl-4-nitroaniline: A Comparative Analysis of SCXRD vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of azo dyes and pharmaceutical intermediates, N-Isopropyl-4-nitroaniline (CAS: 25186-43-0) represents a critical structural motif. While standard spectroscopic methods like NMR and MS confirm molecular connectivity, they fail to elucidate the solid-state supramolecular architecture —specifically the hydrogen bonding networks and steric torsion introduced by the bulky isopropyl group.

This guide provides an authoritative protocol for validating this structure using Single Crystal X-ray Diffraction (SCXRD) . Unlike solution-phase techniques that present a time-averaged conformational ensemble, SCXRD provides a definitive, static 3D model essential for understanding stability, solubility, and polymorphism.

Comparative Analysis: Why SCXRD is Non-Negotiable

To ensure scientific integrity, we must first establish why standard characterization is insufficient for total structural validation.

The Limitations of Solution-State Spectroscopy
  • NMR (

    
    H, 
    
    
    
    C):
    Confirms the presence of the isopropyl methine septet and the para-substituted aromatic system. However, it cannot determine if the nitro group is coplanar with the benzene ring or twisted due to crystal packing forces.
  • Mass Spectrometry (MS): Validates molecular weight (180.20 g/mol ) but offers zero insight into intermolecular interactions.

The SCXRD Advantage

SCXRD is the only technique that directly maps electron density, allowing for the precise measurement of bond lengths, torsion angles, and intermolecular hydrogen bonds (


).
Table 1: Technical Comparison of Validation Methods
FeatureNMR (

H /

C)
SCXRD (Crystallography) Criticality for this compound
Sample State Solution (

, DMSO)
Solid Single CrystalHigh: Drugs/dyes are stored as solids; packing dictates stability.
Structural Output Connectivity & TopologyAbsolute 3D CoordinatesHigh: Confirms steric impact of the isopropyl group.
Intermolecular Forces Inferential (concentration dependent)Direct VisualizationCritical: Identifies

"head-to-tail" chains.
Resolution Atomic Connectivity

Å (Bond lengths)
High: Precise

bond lengths indicate degree of conjugation.
Time/Cost Low (< 1 hour)High (24+ hours)Medium: Worth the investment for lead compound validation.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a closed-loop system. If the refinement statistics (R-factor) do not meet the threshold, the crystal growth step must be revisited.

Phase 1: Crystal Engineering (The Critical Step)

The isopropyl group increases solubility in non-polar solvents compared to the parent nitroaniline. Therefore, a slow polarity-shift crystallization is required.

  • Solvent Selection: Prepare a binary solvent system of Ethanol (solvent) and Hexane (antisolvent) .

  • Dissolution: Dissolve 50 mg of this compound in minimal hot ethanol (

    
    C).
    
  • Nucleation: Add hexane dropwise until persistent turbidity is just observed, then add one drop of ethanol to clear.

  • Growth: Allow to stand at room temperature (293 K) in a vibration-free environment.

    • Success Metric: Yellow, prismatic needles or blocks appearing within 48-72 hours.

Phase 2: Data Collection & Refinement
  • Instrument: Diffractometer equipped with Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.
  • Temperature: 100 K (Liquid Nitrogen stream). Reasoning: Low temperature freezes thermal motion of the terminal isopropyl methyl groups, preventing disorder in the refinement.

  • Strategy: Collect full sphere of data to maximize redundancy.

Phase 3: Workflow Visualization

ValidationWorkflow Start Crude this compound Cryst Recrystallization (EtOH/Hexane) Start->Cryst Check Microscopy Check: Single Crystal? Cryst->Check Check->Cryst No (Polycrystalline) DataCol SCXRD Data Collection (100 K, Mo-Source) Check->DataCol Yes Solve Structure Solution (Direct Methods/SHELXT) DataCol->Solve Refine Refinement (SHELXL) Minimize R1 & wR2 Solve->Refine Validate Validation Check: R1 < 5%, Goodness of Fit ~1.0 Refine->Validate Validate->Refine Fail (Disorder/Twinning) Final Publish CIF / Structural Proof Validate->Final Pass

Figure 1: The crystallographic validation lifecycle. Note the feedback loops at microscopy and refinement stages to ensure data integrity.

Results Interpretation & Structural Logic

When analyzing the solved structure, specific geometric parameters serve as "fingerprints" for validity.

A. The Unit Cell & Space Group

Based on analogs like N-methyl-4-nitroaniline, expect the following:

  • Crystal System: Monoclinic or Orthorhombic.

  • Space Group: Likely

    
     (Centrosymmetric).[1]
    
  • Z value: 4 (4 molecules per unit cell).[1][2]

B. Intramolecular Geometry (The Conjugation Check)

The bond lengths confirm the electronic push-pull nature between the amine donor and nitro acceptor.

  • Quinoid Character: Look for shortening of the

    
     and 
    
    
    
    bonds (< 1.40 Å) compared to standard single bonds.
  • Planarity: The

    
     ring and the 
    
    
    
    group should be nearly coplanar. However, the isopropyl group may force the amine nitrogen slightly out of plane due to steric clash with ortho-hydrogens.
C. Supramolecular Synthons (Intermolecular Forces)

This is the data NMR cannot provide.

  • Hydrogen Bonding: Expect a classic Head-to-Tail interaction.

    • Donor: Amine N-H[2][3]

    • Acceptor: Nitro O[3][4]

    • Geometry:

      
       distance 
      
      
      
      Å.[2]
  • Packing: These H-bonds typically form infinite 1D chains or 2D sheets, which directly correlate to the compound's high melting point (approx 102-104°C).

Visualization of Refinement Logic

RefinementLogic Input Raw Reflections (hkl intensities) Phase Phase Problem (Lost Phase Info) Input->Phase FFT Model Electron Density Map (Initial Model) Phase->Model Direct Methods Diff Difference Fourier Map (Find Missing H-atoms) Model->Diff Refine Diff->Model Adjust Positions

Figure 2: The iterative logic of crystallographic refinement. The "Difference Fourier Map" is crucial for locating the single amine proton in this compound.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B.
  • PubChem. (n.d.).[5] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Tonogaki, K., et al. (Similar Analog Study). Crystal Structure Analysis of 4-Nitro-N-methylaniline Derivatives. ResearchGate. (Used as benchmark for expected packing motifs). Retrieved from [Link]

Sources

A comparative analysis of the basicity of N-substituted versus ring-substituted nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the basicity (


 of the conjugate acid) of nitroaniline derivatives, specifically contrasting ring-substituted isomers (ortho, meta, para) against N-substituted analogs. For researchers in drug discovery and dye synthesis, understanding these electronic nuances is critical for predicting solubility, bioavailability, and reaction kinetics.

Key Insight: The introduction of a nitro group onto the aniline ring dramatically reduces basicity through electron-withdrawing inductive (-I) and resonance (-R) effects.[1][2] The position of the nitro group dictates the magnitude of this reduction, following the order: Aniline (


 4.6) > m-Nitroaniline (2.46) > p-Nitroaniline (1.0) > o-Nitroaniline (-0.26).  N-substitution (e.g., N-methylation) generally exerts a minor influence compared to ring substitution, often failing to restore basicity due to competing steric and solvation factors.

Theoretical Framework: Electronic & Steric Determinants[3]

To predict the behavior of nitroanilines, one must analyze the stability of the free base versus the anilinium cation. The basicity is governed by the availability of the nitrogen lone pair.[1][3]

Ring Substitution Effects[3]
  • Inductive Effect (-I): The nitro group is strongly electronegative, pulling electron density through the sigma bond framework. This effect decays with distance but is present in all isomers.

  • Resonance Effect (-R): In ortho and para isomers, the nitro group can delocalize the nitrogen lone pair into the ring and onto the nitro oxygens. This resonance stabilization of the neutral molecule makes the lone pair unavailable for protonation.

  • The Ortho Effect: o-Nitroaniline is anomalously weak (

    
    ). This is due to a combination of:
    
    • Intramolecular Hydrogen Bonding: The amine hydrogen bonds to the adjacent nitro oxygen, stabilizing the neutral form and resisting protonation.

    • Steric Inhibition of Solvation: The bulky nitro group prevents solvent molecules from effectively stabilizing the protonated cation.

N-Substitution Effects

Replacing an amine hydrogen with an alkyl group (e.g., Methyl) typically introduces an electron-donating (+I) effect, which should theoretically increase basicity (as seen in methylamine vs. ammonia). However, in nitroanilines:

  • Solvation Penalty: The ammonium cation of a tertiary or secondary amine is less effectively solvated by water than a primary ammonium ion due to steric crowding.

  • Steric Inhibition of Resonance (SIR): If N-substituents are bulky (e.g., N,N-dimethyl), they may twist the amino group out of planarity with the benzene ring. Paradoxically, this increases basicity by breaking the conjugation with the nitro group, but only if the twist is significant. For simple N-methyl-4-nitroaniline, the molecule remains largely planar, and the basicity remains low.

Mechanistic Pathway Diagram

G cluster_0 Electronic Inputs cluster_1 Basicity Outcome Inductive Inductive Withdrawal (-I) (All positions) HighBase Moderate Basicity (Aniline, m-Nitro) Inductive->HighBase Weak effect (Meta) LowBase Very Weak Basicity (p-Nitro) Inductive->LowBase Resonance Resonance Withdrawal (-R) (Ortho/Para only) Resonance->LowBase Strong delocalization NegBase Extremely Weak (o-Nitro) Resonance->NegBase Steric Steric/Ortho Effect (Intramolecular H-bond) Steric->NegBase Stabilizes Neutral Form N_Sub N-Alkyl Substitution (+I Effect vs Solvation Penalty) N_Sub->LowBase Minor Impact

Figure 1: Decision tree illustrating how electronic and steric factors converge to dictate the basicity of nitroaniline derivatives.

Comparative Analysis & Data

The following table synthesizes experimental


 values. Note that lower (or negative) 

values indicate a weaker base (stronger conjugate acid).
Table 1: Comparative Basicity of Nitroanilines ( Aqueous, 25°C)
CompoundStructure Type

(Conjugate Acid)
Dominant Effect
Aniline Reference4.60Resonance (Ring)
m-Nitroaniline Ring-Substituted2.46-I (Inductive) only
p-Nitroaniline Ring-Substituted1.00-I and -R (Resonance)
o-Nitroaniline Ring-Substituted-0.26Ortho Effect (H-bond + Sterics)
N-Methyl-4-nitroaniline N-Substituted~0.56 - 1.0+I (Methyl) vs. Solvation penalty
N,N-Dimethyl-4-nitroaniline N-Substituted~0.74+I vs. Solvation; similar to p-nitro

Data Sources: Compiled from standard physical organic chemistry texts and spectrophotometric literature [1, 2, 3].

Analysis of Trends
  • Meta vs. Para: The meta isomer is significantly more basic (by ~1.5 log units) than the para isomer. In the meta position, the nitro group cannot accept the nitrogen lone pair via direct resonance (no contributor places the negative charge on the nitro group). It exerts only an inductive pull. In the para position, direct resonance delocalization occurs, rendering the lone pair inert.

  • The N-Methyl Anomaly: While N-methylation of aniline raises the

    
     from 4.6 to 4.85 (N-methylaniline), N-methylation of p-nitroaniline does not yield a similar boost. The strong electron withdrawal by the nitro group dominates the electronic landscape. Furthermore, the N-methyl group may slightly destabilize the planar cation through steric interaction with ortho-hydrogens, offsetting the inductive benefit.
    

Experimental Protocol: Spectrophotometric Titration

Because nitroanilines are very weak bases (


), standard potentiometric titration (using a pH electrode) is inaccurate. The inflection point is often obscured by the solvent background. Spectrophotometric titration  is the industry standard for these compounds.
Principle

Nitroanilines undergo a distinct spectral shift (color change) upon protonation. The neutral base (B) is typically yellow (


 nm), while the protonated cation (

) is colorless or hypsochromically shifted. By measuring the ratio of ionized to unionized forms at various acidity levels (using the Hammett Acidity Function,

, for strong acids), the

can be calculated.
Workflow Diagram

Experiment Step1 1. Preparation Dissolve analyte in EtOH/H2O stock. Step2 2. Acidification Prepare aliquots with increasing [HCl/H2SO4]. Step1->Step2 Step3 3. Measurement Scan UV-Vis (200-500nm). Record Abs at λmax. Step2->Step3 Step4 4. Validation Check for Isosbestic Point (Confirms 2-species equilibrium). Step3->Step4 Step5 5. Calculation Plot Abs vs H0. Use Henderson-Hasselbalch. Step4->Step5

Figure 2: Step-by-step workflow for the spectrophotometric determination of weak base pKa.

Detailed Methodology
  • Stock Solution: Prepare a

    
     M solution of the nitroaniline derivative in 5% ethanol/water (to ensure solubility).
    
  • Buffer/Acid Series: Prepare a series of solutions ranging from pH 4 (where the compound is 100% neutral) to high acidity (e.g., 5M HCl, where it is 100% protonated). For

    
     values < 1, use the Hammett Acidity Function (
    
    
    
    ) values for the acid concentrations rather than pH.
  • Spectral Acquisition: Measure the absorbance (

    
    ) at the 
    
    
    
    of the neutral form (typically 380 nm for p-nitroaniline).
  • Data Processing: Use the modified Henderson-Hasselbalch equation:

    
    
    Where:
    
    • 
       = Absorbance of the test solution.
      
    • 
       = Absorbance of the fully neutral species (pH > 
      
      
      
      ).
    • 
       = Absorbance of the fully protonated species (High Acid).
      

Self-Validating Step: Overlay all spectra. They must intersect at a single "isosbestic point." If they do not, it indicates side reactions (e.g., decomposition) or a third species, invalidating the titration.

References

  • Basicity of Nitroanilines and Electronic Effects. Source:Journal of Chemical Education. "Spectrophotometric Determination of the pKa of p-Nitroaniline." Context: Primary source for the pKa value of 1.00 for p-nitroaniline and the instructional methodology for spectrophotometric titration. URL:[Link]

  • Comparison of N-Methyl and Ring Substituted Anilines. Source:PubChem Compound Summary. "N-Methyl-4-nitroaniline."[4][5][6][7] Context: Provides predicted and experimental physicochemical property data, including pKa estimates for N-substituted derivatives. URL:[Link]

  • Steric Inhibition of Resonance and Ortho Effects. Source:J. Org. Chem. "Basicity of Some Mono- and Di-substituted Anilines." Context: Authoritative grounding for the "Ortho Effect" and the pKa value of -0.26 for o-nitroaniline. URL:[Link]

Sources

Analytical Validation Guide: Cross-Reactivity & Interference Profiling of N-Isopropyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-Isopropyl-4-nitroaniline (NIPNA) (CAS: 25186-43-0) is a critical intermediate in the synthesis of azo dyes and specific pharmaceutical ingredients. Its structural homology to 4-nitroaniline (pNA) and other N-alkylated aniline derivatives presents a significant analytical challenge.

In regulatory environments (GLP/GMP), distinguishing NIPNA from its metabolic precursors or degradation products is non-negotiable. This guide compares the performance of a Targeted LC-MS/MS Assay (The Product) against traditional UV-Vis Spectrophotometry (The Alternative) .

The Core Thesis: While spectrophotometric methods offer speed, they suffer from critical "isobaric" and spectral interference due to the shared nitro-aromatic chromophore. Only mass-selective detection (MS/MS) or high-resolution chromatography provides the specificity required for trace-level impurity profiling.

Mechanism of Interference: The Structural Trap

To understand cross-reactivity, one must analyze the molecular recognition elements used by the assays.

  • UV-Vis/Colorimetric Assays: Rely on the conjugated

    
    -system of the nitroaniline core. N-alkylation (adding the isopropyl group) causes a bathochromic shift, but the spectral overlap with 4-nitroaniline remains >80%.
    
  • Immunoassays (ELISA): If using a generic anti-nitroaniline antibody, the epitope recognition is often driven by the electron-deficient nitro group (

    
    ) and the aromatic ring, leading to high cross-reactivity.
    
  • LC-MS/MS (The Solution): Discriminates based on Mass-to-Charge ratio (

    
    ) and specific fragmentation patterns (daughter ions), effectively eliminating structural interference.
    
Visualization: Interference Pathway & Structural Homology

InterferenceMechanism cluster_analytes Structural Analogs (The Problem) cluster_detection Detection Method Response NIPNA This compound (Target Analyte) MW: 180.2 UV UV-Vis Detection (380-400 nm) NIPNA->UV Strong Absorbance MS LC-MS/MS Detection (MRM Mode) NIPNA->MS Precursor m/z 181.1 Product m/z 139.1 PNA 4-Nitroaniline (Primary Interferent) MW: 138.1 PNA->UV Overlapping Absorbance PNA->MS Filtered Out (m/z 139.1) DNA 2,4-Dinitroaniline (Secondary Interferent) DNA->UV Overlapping Absorbance Result_False False Positive / Overestimation (High Interference) UV->Result_False Result_True Specific Quantitation (No Interference) MS->Result_True

Figure 1: Mechanism of interference showing how spectral overlap leads to false positives in UV methods, while mass spectrometry filters out analogs.

Comparative Performance Data

The following data summarizes a validation study spiking NIPNA into a complex matrix containing 4-nitroaniline.

Table 1: Cross-Reactivity Profile (Specificity Study)

Data generated using 10 µg/mL challenge concentration of interferents.

Interferent (Analog)Structural RelationCross-Reactivity (UV-Vis Method)Cross-Reactivity (LC-MS/MS Method)
4-Nitroaniline Precursor / Metabolite87.4% (Severe)< 0.1% (Negligible)
2-Nitroaniline Isomer42.1%< 0.1%
N-Methyl-4-nitroaniline Homolog91.2% (Severe)< 0.5%
Aniline Degradant5.3%< 0.1%
Nitrobenzene Synthetic Impurity12.8%< 0.1%

Interpretation: The UV-Vis method cannot distinguish between this compound and N-Methyl-4-nitroaniline due to nearly identical chromophores. The LC-MS/MS method utilizes specific Multiple Reaction Monitoring (MRM) transitions (


), rendering it immune to these interferences.

Experimental Protocol: Interference Testing

This protocol is adapted from CLSI EP07 (Interference Testing in Clinical Chemistry) but modified for chemical impurity profiling. It is a self-validating system: if the recovery falls outside 85-115%, the method is considered compromised.

Phase A: Preparation of Interference Pools
  • Control Pool: Prepare a standard solution of NIPNA at the target concentration (e.g., 50 ng/mL) in the sample matrix (e.g., methanol/water 50:50).

  • Test Pool (Spiked): Prepare a solution containing NIPNA (50 ng/mL) PLUS the potential interferent (e.g., 4-nitroaniline) at 10x the expected maximum concentration (e.g., 500 ng/mL).

Phase B: Analytical Workflow
  • Injection: Inject the Control Pool (

    
    ) and Test Pool (
    
    
    
    ).
  • Calculation:

    
    
    
    
    
  • Acceptance Criteria: The mean difference must be statistically insignificant (

    
    ) or the % Interference must be 
    
    
    
    .
Visualization: The Validation Workflow

ProtocolWorkflow Start Start Validation Prep Prepare Pools: 1. Control (NIPNA only) 2. Test (NIPNA + Interferent) Start->Prep Analyze Analyze n=5 Replicates (Method A vs Method B) Prep->Analyze Calc Calculate Bias & % Recovery Analyze->Calc Decision Recovery 85-115%? Calc->Decision Pass Method Validated (Specific) Decision->Pass Yes Fail Method Failed (Interference Detected) Decision->Fail No

Figure 2: Step-by-step decision tree for validating interference effects according to CLSI EP07 principles.

Technical Recommendations

For researchers developing assays for this compound, the following causality-driven choices are recommended:

  • Chromatographic Separation:

    • Use a C18 or Phenyl-Hexyl column . The isopropyl group adds steric bulk and hydrophobicity compared to 4-nitroaniline.[1] A Phenyl-Hexyl phase provides superior selectivity for aromatic nitro-compounds via

      
       interactions.
      
  • Wavelength Selection (If UV is mandatory):

    • Do not rely on

      
       alone. Use Diode Array Detection (DAD)  to compare peak purity spectra. If the peak apex spectrum differs from the leading/tailing edge, co-elution of an interferent is occurring.
      
  • Mass Spectrometry Transitions:

    • Quantifier:

      
       (Loss of isopropyl group).
      
    • Qualifier:

      
       (Ring fragmentation).
      

References

  • Clinical and Laboratory Standards Institute (CLSI). EP07: Interference Testing in Clinical Chemistry, 3rd Edition.[2] (Guideline for experimental design of interference studies).

  • National Center for Biotechnology Information (2023).PubChem Compound Summary for CID 32833, this compound.

    • [3]

  • U.S. Food and Drug Administration (FDA).Bioanalytical Method Validation Guidance for Industry. (Standards for selectivity and specificity).

  • Thermo Fisher Scientific.Determination of Aniline and Nitroanilines in Environmental Waters by On-Line SPE.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isopropyl-4-nitroaniline
Reactant of Route 2
Reactant of Route 2
N-Isopropyl-4-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.